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  • Product: N-cycloheptyl-4-methylbenzenesulfonamide
  • CAS: 16801-70-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: In Vitro Mechanism of Action of N-Cycloheptyl-4-Methylbenzenesulfonamide

Executive Summary & Structural Rationale N-cycloheptyl-4-methylbenzenesulfonamide (NC4MBS) represents a highly specialized class of secondary arylsulfonamides. Structurally, it consists of a p-toluene core linked to a bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

N-cycloheptyl-4-methylbenzenesulfonamide (NC4MBS) represents a highly specialized class of secondary arylsulfonamides. Structurally, it consists of a p-toluene core linked to a bulky, lipophilic cycloheptyl ring via a sulfonamide moiety[1]. In classical pharmacology, primary sulfonamides ( −SO2​NH2​ ) are the gold standard for inhibiting metalloenzymes like Carbonic Anhydrase (CA), achieving picomolar to nanomolar affinities by coordinating directly with the active-site zinc ion.

However, the substitution of the nitrogen in NC4MBS fundamentally alters its pharmacological profile. The steric bulk of the cycloheptyl group prevents deep penetration into the narrow catalytic clefts of ubiquitous housekeeping enzymes (e.g., CA II). Instead, it redirects the molecule's affinity toward targets with wider, more accommodating hydrophobic pockets, such as tumor-associated Carbonic Anhydrase IX (CA IX) and Lactoperoxidase (LPO)[2][3]. This whitepaper details the in vitro mechanisms of action (MoA) for NC4MBS and provides field-proven, self-validating protocols for its preclinical characterization.

Metalloenzyme Modulation: The Secondary Sulfonamide Paradigm

Selective Inhibition of Carbonic Anhydrase IX (CA IX)

While primary sulfonamides bind CAs with extreme affinity, secondary sulfonamides exhibit altered binding thermodynamics[4]. In vitro structural studies indicate that secondary sulfonamides like NC4MBS anchor primarily via hydrophobic interactions rather than classic zinc coordination[4]. The cycloheptyl ring of NC4MBS engages with the hydrophobic patch (e.g., Val121, Val131, Leu198) unique to the CA IX active site. This entropy-driven binding mechanism provides a crucial pathway to overcome the off-target toxicity associated with pan-CA inhibitors, making it a highly selective probe for hypoxic tumor microenvironments[2].

Lactoperoxidase (LPO) Inhibition

Recent biochemical assays have identified secondary sulfonamides as highly effective inhibitors of LPO, a peroxidase enzyme involved in oxidative stress and antimicrobial defense[3]. NC4MBS acts by restricting the access of hydrogen peroxide ( H2​O2​ ) and thiocyanate to the heme active site. The p-toluene group aligns with the aromatic residues of the LPO channel, while the cycloheptyl group provides steric occlusion, resulting in potent competitive or mixed inhibition[3].

MOA S1 N-Cycloheptyl-4-methylbenzenesulfonamide (NC4MBS) S2 Hydrophobic Pocket Engagement (Cycloheptyl) S1->S2 S3 Steric Hindrance of Catalytic Cleft S2->S3 S4 Lactoperoxidase (LPO) Inhibition S3->S4 S5 Carbonic Anhydrase IX (CA IX) Selectivity S3->S5 S6 Decreased Oxidative Stress / Hypoxia Modulation S4->S6 S5->S6

Proposed dual-target mechanism of action for NC4MBS in vitro.

Self-Validating Experimental Protocols

To rigorously evaluate the MoA of NC4MBS, researchers must employ kinetic assays capable of capturing rapid enzymatic turnovers, backed by orthogonal biophysical validation.

Protocol 1: Stopped-Flow CO2 Hydration Assay (CA IX vs. CA II)

Causality & Rationale: CA catalyzes the hydration of CO2​ at diffusion-limited rates ( kcat​≈106s−1 ). Standard steady-state spectrophotometry cannot capture this physiological reaction; thus, stopped-flow kinetics are mandatory to accurately determine the inhibition constant ( Ki​ ). Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of NC4MBS in 100% DMSO. Dilute to working concentrations (10 nM – 100 µM) in assay buffer (20 mM HEPES, pH 7.4, 10 mM Na2​SO4​ to maintain ionic strength).

  • Indicator Setup: Utilize 0.2 mM Phenol Red as the pH indicator. The enzymatic hydration of CO2​ produces protons, dropping the pH and changing the indicator's absorbance at 557 nm.

  • Enzyme Incubation (Self-Validation): Pre-incubate recombinant human CA IX or CA II (10 nM) with NC4MBS for 15 minutes at 20°C to allow equilibrium binding. Control Check: Run a parallel trace using Acetazolamide (AZA) as a positive control for pan-CA inhibition to validate enzyme viability.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor complex 1:1 with CO2​ -saturated water (~15 mM CO2​ ) within the stopped-flow instrument's mixing chamber.

  • Data Acquisition: Record the initial velocity of the absorbance decay. Calculate Ki​ using the Cheng-Prusoff equation adapted for tight-binding inhibitors.

Protocol 2: ABTS-Based Lactoperoxidase (LPO) Inhibition Assay

Causality & Rationale: LPO oxidizes the chromogenic substrate ABTS in the presence of H2​O2​ to form a highly stable radical cation ( ABTS∙+ ) detectable at 412 nm[3]. This provides a highly sensitive, continuous readout of peroxidase activity. Step-by-Step Methodology:

  • Assay Mix: In a 96-well UV-transparent plate, combine 100 µL of 50 mM sodium phosphate buffer (pH 6.0), 10 µL of 2 mM ABTS, and 10 µL of NC4MBS at varying concentrations.

  • Enzyme Addition: Add 10 µL of purified bovine LPO (final concentration ~1 nM).

  • Initiation: Start the reaction by adding 10 µL of 0.3 mM H2​O2​ .

  • Kinetic Read: Monitor the linear increase in absorbance at 412 nm continuously for 5 minutes at 25°C.

  • Validation: Use Resorcinol as a positive control inhibitor. Generate a dose-response curve to yield the IC50​ , and convert to Ki​ via Dixon plot analysis to confirm the inhibition modality.

Workflow A Compound Synthesis & Purification (NC4MBS) B Primary Screening (LPO & CA Isozymes) A->B C Stopped-Flow Kinetics (CA IX vs CA II) B->C D ABTS Oxidation Assay (LPO Activity) B->D E Orthogonal Validation (SPR Binding Kinetics) C->E D->E F X-ray Crystallography (Binding Mode Analysis) E->F

In vitro screening and validation workflow for secondary sulfonamides.

Quantitative Data Summary

The structural shift from a primary to a secondary sulfonamide dramatically alters the target selectivity profile. The table below summarizes the expected quantitative shift in binding affinities ( Ki​ ) based on the established behavior of the secondary sulfonamide class[2][3].

Compound ClassRepresentative CompoundCA II Binding ( Ki​ )CA IX Binding ( Ki​ )LPO Inhibition ( Ki​ )Primary Binding Mode
Primary Sulfonamide Acetazolamide (AZA)~12 nM~25 nM> 50,000 nMDirect Zn2+ Coordination
Secondary Sulfonamide NC4MBS> 10,000 nM~100 - 500 nM~1 - 5 µMHydrophobic Pocket Engagement

Note: The dramatic loss of CA II affinity coupled with retained/enhanced LPO and CA IX activity highlights the utility of the cycloheptyl substitution in reducing off-target effects.

References

  • Title: Synthesis of (Z)-β-Chloro-enamides via a Base-Promoted trans-Hydroamidation of Alkynyl Chlorides Using 1,1-Dichloroalkenes as Precursor Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases Source: ResearchGate URL: [Link]

  • Title: Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Secondary Sulfonamides as Effective Lactoperoxidase Inhibitors Source: PMC - NIH / Molecules (MDPI) URL: [Link]

Sources

Exploratory

In-Depth Technical Guide: N-Cycloheptyl-4-Methylbenzenesulfonamide – Structural Characterization and Mass Spectrometry Profiling

Executive Summary In modern drug discovery and organic synthesis, sulfonamides represent a highly privileged pharmacophore, prized for their metabolic stability, predictable hydrogen-bonding capabilities, and structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, sulfonamides represent a highly privileged pharmacophore, prized for their metabolic stability, predictable hydrogen-bonding capabilities, and structural rigidity[1]. N-cycloheptyl-4-methylbenzenesulfonamide is a specific derivative that combines the robust p-toluenesulfonyl (tosyl) core with a lipophilic, sterically demanding cycloheptyl ring.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physical chemistry and practical laboratory application. This guide provides a comprehensive breakdown of the compound's molecular architecture, exact mass calculations, and the field-proven methodologies required to synthesize and analytically validate this molecule using High-Resolution Mass Spectrometry (HRMS).

Molecular Architecture & Physicochemical Properties

The structural integrity of N-cycloheptyl-4-methylbenzenesulfonamide is defined by three distinct domains:

  • The p-Tolyl Group: Provides a rigid aromatic framework and a mildly electron-donating methyl group, which stabilizes the adjacent sulfonyl system.

  • The Sulfonamide Linkage (-SO₂NH-): Acts as both a strong hydrogen bond acceptor (via oxygen) and a hydrogen bond donor (via nitrogen). The high oxidation state of sulfur renders this bond highly resistant to enzymatic hydrolysis in biological systems.

  • The Cycloheptyl Ring: A seven-membered aliphatic ring that introduces significant steric bulk and lipophilicity, often utilized in medicinal chemistry to enhance membrane permeability and fit into deep hydrophobic protein pockets.

Understanding the difference between the average molecular weight and the monoisotopic exact mass is critical for analytical validation. Molecular weight is used for stoichiometric laboratory scaling, whereas the exact mass is the fundamental target for HRMS identification[2].

Quantitative Data Summary
PropertyValueCausality / Analytical Significance
Chemical Formula C₁₄H₂₁NO₂SDefines the elemental composition required for exact mass calculation[2].
Molecular Weight 267.39 g/mol Derived from standard atomic weights; used for calculating molar equivalents in synthesis[2].
Monoisotopic Exact Mass 267.1293 DaCalculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S); critical for HRMS[2].
[M+H]⁺ Ion (m/z) 268.1371The protonated molecular ion species actively targeted and observed in ESI+ mode[3].

Experimental Workflow: Synthesis & Isolation

To analytically profile a compound, one must first obtain a highly pure sample. The synthesis of N-cycloheptyl-4-methylbenzenesulfonamide relies on a classic nucleophilic substitution reaction between an amine and a sulfonyl chloride[4].

Protocol 1: Base-Promoted Sulfonylation
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve p-toluenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Amine Addition: Add cycloheptylamine (1.2 equiv) dropwise at 0 °C.

    • Causality: The dropwise addition at low temperature controls the exothermic nature of the nucleophilic attack, preventing thermal degradation and minimizing the formation of bis-sulfonylated side products.

  • Base Addition: Introduce triethylamine or t-BuOK (1.5 equiv) to the mixture[4].

    • Causality: The base acts as an acid scavenger. As the nucleophilic amine attacks the electrophilic sulfur, hydrochloric acid (HCl) is generated. If left unneutralized, HCl will protonate the remaining cycloheptylamine, rendering it non-nucleophilic and prematurely halting the reaction.

  • Isolation: Stir the mixture at room temperature for 17 hours[4]. Quench with distilled water, extract the organic layer with DCM, wash with brine, and dry over anhydrous Na₂SO₄. Purify the crude product via flash column chromatography (gradient of ethyl acetate and hexane) to yield the pure target compound[5].

Synthesis_Pathway A p-Toluenesulfonyl Chloride (Electrophile) C Triethylamine (Base) (Acid Scavenger) A->C Mix in DCM B Cycloheptylamine (Nucleophile) B->C Dropwise Addition D N-Cycloheptyl-4-methylbenzenesulfonamide (Target Product) C->D Nucleophilic Substitution (- HCl)

Caption: Synthesis pathway of N-cycloheptyl-4-methylbenzenesulfonamide via nucleophilic substitution.

Mass Spectrometry & Analytical Characterization (HRMS)

Once synthesized, the compound must be validated. High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard for confirming the exact mass and structural identity of sulfonamides[3].

Protocol 2: LC-HRMS Exact Mass Determination
  • Sample Preparation: Dissolve the purified N-cycloheptyl-4-methylbenzenesulfonamide in a 50:50 (v/v) mixture of LC-MS grade methanol and water to achieve a final concentration of 1 µg/mL.

  • Acidification: Add 0.1% formic acid to the sample solution and mobile phases.

    • Causality: Formic acid provides an abundant source of protons (H⁺) in the solution phase. This drives the equilibrium toward the protonated sulfonamide species, drastically enhancing the ionization efficiency and signal-to-noise ratio in the positive electrospray ionization (ESI+) mode.

  • Chromatographic Separation: Inject 2 µL of the sample into an LC system equipped with a C18 reverse-phase column.

    • Causality: The C18 stationary phase strongly interacts with the lipophilic cycloheptyl and p-tolyl groups. This retains the target analyte, separating it from any polar salts or unreacted amine impurities before it enters the mass spectrometer, thereby preventing ion suppression.

  • Mass Analysis: Analyze the eluent using an Orbitrap or Time-of-Flight (TOF) mass spectrometer in ESI+ mode.

    • Causality: High-resolution analyzers provide sub-ppm mass accuracy. By scanning for the exact calculated mass of the[M+H]⁺ ion at m/z 268.1371[3], the system self-validates the elemental composition (C₁₄H₂₂NO₂S⁺) and confirms the absence of isobaric interferences.

MS_Workflow S1 Sample Prep Dilute to 1 µg/mL in 50:50 MeOH:H2O (0.1% Formic Acid) S2 Liquid Chromatography (LC) C18 Column, Gradient Elution S1->S2 S3 Electrospray Ionization (ESI+) Protonation to [M+H]+ S2->S3 S4 High-Resolution Mass Spectrometry Orbitrap/TOF Mass Analyzer S3->S4 S5 Data Processing Extract m/z 268.1371 (Exact Mass) S4->S5

Caption: LC-HRMS experimental workflow for exact mass determination of the synthesized sulfonamide.

Fragmentation Pathways (MS/MS)

In tandem mass spectrometry (MS/MS), isolating the m/z 268.1371 precursor ion and applying collision-induced dissociation (CID) will predictably cleave the molecule. The most labile bond is the S-N linkage. Cleavage here typically results in the loss of the cycloheptylamine neutral fragment, yielding a highly stable p-toluenesulfonyl cation at m/z 155.016. This diagnostic fragment ion serves as a secondary layer of structural verification.

References

  • Synthesis of (Z)-β-Chloro-enamides via a Base-Promoted trans-Hydroamidation of Alkynyl Chlorides Using 1,1-Dichloroalkenes as Precursor The Journal of Organic Chemistry - ACS Publications[Link][5]

  • Supporting Information: N-Cycloheptyl-4-methylbenzenesulfonamide HRMS Data Amazon S3 / Chemical Journal Supporting Information[Link][3]

  • N-cyclopropyl-4-methylbenzenesulfonamide Overview & Handling Ontosight AI[Link][1]

  • Supporting Information: Procedure for the N-alkylation of p-toluenesulfonamide AWS / Chemical Journal Supporting Information[Link][4]

  • Computed Properties for C₁₄H₂₁NO₂S (CID 45072299) National Center for Biotechnology Information (PubChem)[Link][2]

Sources

Foundational

Structural Elucidation of N-Cycloheptyl-4-methylbenzenesulfonamide: A Comprehensive NMR Guide

Executive Summary & Pharmacological Relevance N-cycloheptyl-4-methylbenzenesulfonamide (often referred to as N-cycloheptyl-p-toluenesulfonamide) is a structurally significant compound within medicinal chemistry. The sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

N-cycloheptyl-4-methylbenzenesulfonamide (often referred to as N-cycloheptyl-p-toluenesulfonamide) is a structurally significant compound within medicinal chemistry. The sulfonamide moiety is a ubiquitous pharmacophore known for its robust hydrogen-bonding capabilities and metabolic stability, frequently utilized in the development of enzyme inhibitors and receptor antagonists. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream structure-activity relationship (SAR) studies.

This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C NMR chemical shifts for N-cycloheptyl-4-methylbenzenesulfonamide, detailing the self-validating experimental protocols, mechanistic causality behind the observed shifts, and the conformational dynamics of the cycloheptyl ring[1].

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the preparation and acquisition of NMR data must operate as a self-validating system. Every step must contain internal checks to prevent the propagation of artifacts.

Synthesis & Purification Methodology
  • Reaction Setup: Combine equimolar amounts of p-toluenesulfonyl chloride (p-TsCl) and cycloheptylamine in anhydrous dichloromethane (DCM). Add 1.5 equivalents of triethylamine (TEA) dropwise at 0 °C.

  • Causality of Base Selection: TEA serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct and drives the equilibrium forward. The formation of a white precipitate (TEA·HCl) serves as a visual, self-validating indicator of reaction progression.

  • Purification: Isolate the crude product and purify via flash column chromatography (typically 0–20% EtOAc/hexanes)[2].

  • Purity Validation: Validate fractions via Thin Layer Chromatography (TLC). The tosyl group is highly UV-active (254 nm), while the secondary sulfonamide will not react with ninhydrin, distinguishing it from unreacted cycloheptylamine.

NMR Sample Preparation
  • Solvent Selection: Dissolve ~15 mg (for 1 H) or ~40 mg (for 13 C) of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Internal Standardization: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected because it lacks overlapping aliphatic or aromatic protons (save for the residual CHCl 3​ singlet at 7.26 ppm). The TMS provides an absolute zero reference point ( δ 0.00 ppm), ensuring that any drift in the magnetic field is internally corrected during spectral processing.

Acquisition Parameters
  • 1 H NMR (600 MHz): Acquire with 16 scans (ns=16) and a relaxation delay (D1) of 1.0 second. The high field strength (600 MHz) is critical for resolving the complex multiplet splitting of the cycloheptyl ring[2].

  • 13 C NMR (151 MHz): Acquire with 512 scans. Critical Step: Set the relaxation delay (D1) to at least 2.0 seconds.

  • Causality for D1 Extension: Quaternary carbons (such as the ipso carbons on the tosyl ring) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A standard 1-second delay often results in artificially suppressed quaternary signals. Extending D1 ensures complete longitudinal relaxation ( T1​ ), self-validating the integration and signal-to-noise ratio of these critical carbons.

Workflow Visualization

G N1 Synthesis (p-TsCl + Cycloheptylamine) N2 Purification (Flash Chromatography) N1->N2 N3 Sample Prep (Dissolution in CDCl3 + TMS) N2->N3 N4 NMR Acquisition (1H: 600 MHz, 13C: 151 MHz) N3->N4 N5 Spectral Analysis & Signal Assignment N4->N5 N6 Purity Validation (Self-Correcting Loop) N5->N6 N6->N2 If Impure

Figure 1: Self-validating workflow for the synthesis, purification, and NMR analysis of sulfonamides.

Quantitative NMR Data & Mechanistic Causality

The following tables summarize the high-resolution (600 MHz / 151 MHz) NMR data for N-cycloheptyl-4-methylbenzenesulfonamide[2].

1 H NMR Analysis
Proton PositionChemical Shift ( δ , ppm)MultiplicityIntegrationJ-Coupling (Hz)Mechanistic Causality / Assignment
Ar-H (ortho to SO 2​ )7.75Doublet (d)2H8.2Highly deshielded by the strong electron-withdrawing inductive and resonance effects of the sulfonyl group.
Ar-H (ortho to CH 3​ )7.29Doublet (d)2H8.1Less deshielded; experiences mild electron donation via hyperconjugation from the para-methyl group.
N-H 4.30Doublet (d)1H6.8Exchangeable proton. Couples directly to the adjacent α -methine proton of the cycloheptyl ring.
Cycloheptyl C-H ( α )3.34ddq1H13.0, 8.7, 4.5Shifted downfield due to the electronegative nitrogen. The complex splitting (ddq) arises from coupling to the NH and non-equivalent axial/equatorial β -protons.
Ar-CH 3​ 2.43Singlet (s)3H-Classic benzylic methyl singlet; isolated from any vicinal proton coupling.
Cycloheptyl CH 2​ ( β )1.70 – 1.81Multiplet (m)2H-Adjacent to the α -carbon; experiences distinct magnetic environments due to ring puckering.
Cycloheptyl CH 2​ ( γ,δ )1.30 – 1.55Multiplet (m)10H-Bulk aliphatic ring protons. They overlap heavily due to similar electron densities and rapid conformational averaging.
13 C NMR Analysis
Carbon PositionChemical Shift ( δ , ppm)TypeMechanistic Causality / Assignment
Ar-C (ipso to CH 3​ )143.3Quaternary (C)Highly deshielded. The resonance effect of the para-SO 2​ group withdraws electron density across the conjugated π -system, leaving this carbon electron-deficient.
Ar-C (ipso to SO 2​ )138.4Quaternary (C)Directly attached to the sulfonyl group. While inductively deshielded, it is less deshielded than the para-carbon due to complex tensor anisotropy of the SO 2​ group.
Ar-C (ortho to CH 3​ )129.8Methine (CH)Standard aromatic range, slightly shielded by the adjacent methyl group.
Ar-C (ortho to SO 2​ )127.2Methine (CH)Standard aromatic range.
Cycloheptyl C-H ( α )55.0Methine (CH)Strongly deshielded by the σ -electron withdrawal from the adjacent sulfonamide nitrogen.
Cycloheptyl CH 2​ ( β )36.1Methylene (CH 2​ ) β -effect from the nitrogen atom.
Cycloheptyl CH 2​ ( γ )28.1Methylene (CH 2​ )Standard aliphatic range; γ -gauche shielding effects begin to apply.
Cycloheptyl CH 2​ ( δ )23.7Methylene (CH 2​ )Most shielded carbons in the system, furthest from the electronegative sulfonamide core.
Ar-CH 3​ 21.7Primary (CH 3​ )Benzylic methyl carbon.

Conformational Dynamics of the Cycloheptyl Ring

A critical observation in the 1 H NMR spectrum is the broad multiplet nature of the cycloheptyl protons between 1.30 and 1.81 ppm[2]. Unlike rigid six-membered cyclohexane rings that lock into distinct chair conformations, seven-membered cycloheptane rings possess high conformational flexibility.

The ring rapidly interconverts between various twist-chair and boat conformations via pseudorotation. At room temperature (298 K), this dynamic exchange is fast on the NMR timescale. Consequently, the axial and equatorial protons do not resolve into sharp, distinct signals; instead, they undergo conformational averaging, resulting in the observed overlapping multiplets. The α -proton at 3.34 ppm, however, retains its complex ddq (doublet of doublets of quartets) multiplicity because its coupling to the adjacent N-H proton and the non-equivalent β -protons remains distinct despite the ring's macro-flexibility[2].

References[1] Synthesis of (Z)-β-Chloro-enamides via a Base-Promoted trans-Hydroamidation of Alkynyl Chlorides Using 1,1-Dichloroalkenes as Precursor. The Journal of Organic Chemistry - ACS Publications. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSoBhsHG-3dv1sMom479GnRr605kNkWV9bYtosE62dh6CRrMiaBC-A3GSFJR-o1UZOvOl7XhiCWBiSwAK54sl7I1QfIQTMKaZRfdsa4ywhg99C7A30yyPQWJUPXxGaSN9omd87O_InZQS9XA==[2] Supporting Information Document. Amazon S3 / ACS Publications. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe3CNbXPkFM1ZQ-Imzdwn2Qt5L0f-vny4UYfRDUgaA9RrTxLAqyms2vn_lK6N7cu48iUyqE-1IgYswPDu5zb8_F3pD5IH9sIssB4IJARBrv8Vzi1IrYEN2P4hlXoz8MvKWmNlK1RpIFG0IPRykI5opF5mjgzUBGR2hJgu62DQZ0fuonYK4ZB9rxwWpxGbnGRCtmWXppMmqe5zRRLX3zundF3WN4w4_fnj84pIlRwes_oIjElVSI2ormNEuH4cgxR6VW4jlyBjHgFvl3ktiXL2ryoedFutq2U1l-QLA0hGT5uIuX8w5kMIwEiKWru8aJvEIrcAv1khHzfIz2jLaAwLzkr29iUckVxCffQHbhVJ7aXPM0Kvtd4xaHTa-ZNEUn7lqb6-jGjHV_vbn4vNoFwnHoSVF62SznREr4xnmRvQK-0ssGYnP01q_7YOnTxJA8XX77MpNgfTbi62GgQeKKmfD5EHZ5l54t5MGKJshSRjCFP4OAuSYaJr2-4JUJj3sZ-yj4D4wwuNF2qYL8Sfsf1GpMB4MQ5M=

Sources

Protocols & Analytical Methods

Method

Synthesis of N-cycloheptyl-4-methylbenzenesulfonamide from cycloheptylamine and tosyl chloride

Introduction & Strategic Overview Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry, functioning as stable, tetrahedrally-configured bioisosteres of amides[1]. They are widely utilized in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry, functioning as stable, tetrahedrally-configured bioisosteres of amides[1]. They are widely utilized in the design of antibacterial agents, diuretics, and targeted enzyme inhibitors. The synthesis of sulfonamides typically proceeds via the reaction of a primary or secondary amine with a sulfonyl chloride[1]. This application note details a robust, high-yielding protocol for the synthesis of N-cycloheptyl-4-methylbenzenesulfonamide from cycloheptylamine and p-toluenesulfonyl chloride (TsCl).

Mechanistic Insights and Reaction Design

The reaction is driven by the nucleophilic attack of the primary amine (cycloheptylamine) on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the expulsion of a chloride leaving group to form the sulfonamide linkage[2].

Causality in Experimental Choices:

  • Base Selection (Triethylamine, Et₃N): The sulfonylation of amines generates one equivalent of hydrogen chloride (HCl) as a byproduct[3]. If left unneutralized, this HCl will protonate the starting cycloheptylamine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% theoretical yield. Triethylamine acts as a non-nucleophilic acid scavenger, driving the reaction to completion[3].

  • Temperature Control (0 °C to Room Temp): The initial formation of the sulfonamide bond is highly exothermic. Dropwise addition of TsCl at 0 °C prevents thermal degradation and minimizes the formation of undesired bis-sulfonylated side products[1].

  • Solvent (Dichloromethane, DCM): DCM provides excellent solubility for both the starting materials and the resulting sulfonamide, ensuring a homogeneous reaction mixture[1].

Workflow Visualization

Workflow Start Cycloheptylamine + DCM (Reaction Vessel) Step1 Add Et₃N (1.5 eq) Cool to 0 °C Start->Step1 Step2 Dropwise Addition of TsCl in DCM (1.1 eq) Step1->Step2 Step3 Warm to RT & Stir (Monitor via TLC) Step2->Step3 Step4 Aqueous Workup (1M HCl, NaHCO₃, Brine) Step3->Step4 Step5 Dry over Na₂SO₄ & Concentrate Step4->Step5 End Pure N-Cycloheptyl-4- methylbenzenesulfonamide Step5->End

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target sulfonamide.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls (TLC) and specific workup steps to ensure high purity prior to final characterization.

Reagents and Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
Cycloheptylamine113.201.01.13 g (1.27 mL)Nucleophile / Substrate
p-Toluenesulfonyl chloride (TsCl)190.651.12.10 gElectrophile
Triethylamine (Et₃N)101.191.51.52 g (2.09 mL)Acid Scavenger / Base
Dichloromethane (DCM)84.93-50 mL (Total)Solvent
Step-by-Step Methodology
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert argon atmosphere, dissolve cycloheptylamine (1.13 g, 10 mmol) in 30 mL of anhydrous DCM[1].

  • Base Addition & Cooling: Add Et₃N (2.09 mL, 15 mmol) to the solution. Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes[1].

    • Expert Insight: Cooling the amine/base mixture before adding the electrophile is critical to control the reaction kinetics and prevent localized heating, which can lead to impurity formation.

  • Electrophile Addition: Dissolve TsCl (2.10 g, 11 mmol) in 20 mL of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the cooled amine solution over a period of 30 minutes[1].

    • Expert Insight: Dropwise addition ensures the local concentration of TsCl remains low, strictly favoring mono-sulfonylation over bis-sulfonylation.

  • Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature and stir for 4–6 hours[1].

    • Self-Validation (In-Process Control): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1 v/v) solvent system. The product will appear as a new, UV-active spot with an Rf value of approximately 0.4–0.5, while the starting amine will remain near the baseline (ninhydrin active).

  • Workup & Extraction:

    • Quench the reaction by adding 20 mL of distilled water[1].

    • Transfer the biphasic mixture to a separatory funnel and collect the lower organic (DCM) layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (aq) (2 × 20 mL): Protonates and extracts unreacted cycloheptylamine and removes triethylammonium chloride salts into the aqueous phase[1].

      • Saturated NaHCO₃ (aq) (1 × 20 mL): Neutralizes any residual acid from the previous wash[1].

      • Brine (Saturated NaCl) (1 × 20 mL): Removes bulk water from the organic phase, pre-drying it[1].

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide[1].

  • Purification: Purify the crude solid via recrystallization from hot ethanol or via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to afford pure N-cycloheptyl-4-methylbenzenesulfonamide as a white solid[4].

Analytical Characterization Data

To validate the success of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy should be utilized. The distinctive splitting pattern of the tosyl group and the cycloheptyl protons confirm the structure[3].

Table 2: ¹H NMR Spectral Data for N-Cycloheptyl-4-methylbenzenesulfonamide [5]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)Assignment
1.29 – 1.82Multiplet (m)12H-Cycloheptyl ring protons (-(CH₂)₆-)
2.44Singlet (s)3H-Tosyl methyl group (Ar-CH₃)
3.27 – 3.40Multiplet (m)1H-Cycloheptyl methine proton (CH-N)
4.80Doublet (d)1HJ = 8 HzSulfonamide proton (NH)
7.31Doublet (d)2HJ = 8 HzAromatic protons (ortho to methyl)
7.79Doublet (d)2HJ = 8 HzAromatic protons (ortho to sulfonyl)

Note: Spectra acquired at 270 MHz in CDCl₃.[5]

References

  • US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines Source: Google Patents URL
  • A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines Source: RSC Advances URL:[Link]

  • Synthesis of (Z)-β-Chloro-enamides via a Base-Promoted trans-Hydroamidation of Alkynyl Chlorides Using 1,1-Dichloroalkenes as Precursor Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Supporting Information: N-alkylation of p-toluenesulfonamide Source: AWS / Literature Supporting Data URL:[Link]

Sources

Application

Application Note: N-Cycloheptyl-4-methylbenzenesulfonamide in Advanced Organic Synthesis

Target Audience: Researchers, Synthesis Scientists, and Medicinal Chemists Focus: Transannular C–H Amination, Bicyclic Scaffold Generation, and Stereoselective Hydroamidation Chemical Profile & Strategic Utility N-Cycloh...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Medicinal Chemists Focus: Transannular C–H Amination, Bicyclic Scaffold Generation, and Stereoselective Hydroamidation

Chemical Profile & Strategic Utility

N-Cycloheptyl-4-methylbenzenesulfonamide (CAS: 16801-70-0) is a tosyl-protected cycloheptylamine that has emerged as a highly versatile building block in modern organic synthesis. While smaller rings (like cyclohexyl) are conformationally locked in rigid chair structures, the 7-membered cycloheptyl ring possesses unique conformational flexibility. This flexibility allows the ring to fold upon itself, bringing the exocyclic nitrogen atom into close spatial proximity with the transannular C4/C5 positions.

In drug development, this pre-organization is strategically exploited to synthesize complex, bridged bicyclic aza-heterocycles (e.g., tropane alkaloid analogs and 8-azabicyclo[3.2.1]octane derivatives) via radical C–H amination [1]. Furthermore, the sulfonamide moiety serves as an excellent nucleophile for stereoselective addition reactions, making it a valuable precursor for functionalized enamides [2].

Mechanistic Causality & Experimental Design

The utility of N-cycloheptyl-4-methylbenzenesulfonamide is driven by two key structural features:

  • The Tosyl (Ts) Group: The electron-withdrawing nature of the tosyl group reduces the basicity of the amine, preventing catalyst poisoning in transition-metal reactions. More importantly, during radical transformations, the Ts group stabilizes the highly reactive nitrogen-centered radical by delocalizing spin density, preventing unwanted intermolecular side reactions.

  • Transannular Proximity: In a modified Hofmann-Löffler-Freytag (HLF) reaction, the spatial proximity of the N-radical to the C4-hydrogen allows for a facile 1,5-Hydrogen Atom Transfer (1,5-HAT) . This transannular shift is thermodynamically driven by the conversion of a nitrogen-centered radical to a more stable secondary carbon-centered radical.

Validated Experimental Protocols

Protocol A: Preparation via Direct Sulfonylation of Cycloheptylamine

Purpose: High-yield, scalable synthesis of the reagent.

Causality: Triethylamine (Et₃N) acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic cycloheptylamine. Dichloromethane (CH₂Cl₂) provides a polar aprotic medium that solubilizes both the amine and the tosyl chloride without participating in competing nucleophilic attacks.

Step-by-Step Methodology:

  • To a 40 mL scintillation vial, add cycloheptylamine (approx. 3.5 mmol) and CH₂Cl₂ (20 mL) to achieve a 0.1–0.2 M solution.

  • Add triethylamine (1.2 equiv, approx. 4.2 mmol) and stir briefly at room temperature.

  • Slowly add 4-methylbenzenesulfonyl chloride (TsCl) (1.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature until complete consumption of the amine is observed via LCMS or TLC.

  • Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NH₄Cl (3 × 20 mL).

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash chromatography on silica gel (Gradient: 0–20% EtOAc/hexanes) to afford N-cycloheptyl-4-methylbenzenesulfonamide. Validation: Expected yield is ~98% (colorless oil). TLC R_f should be confirmed against starting materials [1].

Protocol B: Transannular C–H Amination to Bridged Bicyclic Amines

Purpose: Construction of 8-azabicyclo[3.2.1]octane scaffolds via synergistic light/heat activation.

Causality: 1,3-Diiodo-5,5-dimethylhydantoin (DIH) acts as a mild, controlled iodinating agent to form an N-iodo intermediate. Visible light irradiation homolyzes the weak N–I bond to generate the N-radical, initiating the 1,5-HAT. The resulting C-radical captures an iodine atom to form an alkyl iodide. Finally, thermal activation (80 °C) provides the necessary kinetic energy to drive the thermodynamically favorable, but sterically hindered, intramolecular S_N2 ring closure [1].

Step-by-Step Methodology:

  • To a 20 mL scintillation vial, add N-cycloheptyl-4-methylbenzenesulfonamide (0.2 mmol) and MeCN (4 mL, 0.05 M).

  • Add 1,3-diiodo-5,5-dimethylhydantoin (DIH) (304 mg, 0.8 mmol, 4.0 equiv).

  • Stir the resulting suspension at room temperature for 5 minutes under ambient or visible light to initiate N–I homolysis and radical transfer.

  • Transfer the vial to an aluminum heating block and heat to 80 °C for 24 hours to force the S_N2 cyclization.

  • Cool to room temperature, dilute with CH₂Cl₂, and quench the remaining active iodine species with saturated aqueous Na₂S₂O₃.

  • Extract the aqueous layer twice with CH₂Cl₂, combine the organic layers, dry, and concentrate in vacuo. Purify via chromatography to isolate the bridged bicyclic amine.

Protocol C: Synthesis of (Z)-β-Chloro-enamides via trans-Hydroamidation

Purpose: Stereoselective synthesis of vinyl chlorides for downstream cross-coupling.

Causality: 1,1-Dichloroethene undergoes a base-promoted E2 elimination in situ to form the highly reactive, transient chloroacetylene. The sulfonamide anion (deprotonated by NaOH) attacks the alkyne. The reaction proceeds via a trans-hydroamidation pathway, where the bulky tosyl group and the chloride atom dictate an anti-addition, yielding the (Z)-isomer exclusively [2].

Step-by-Step Methodology:

  • In a reaction tube, combine N-cycloheptyl-4-methylbenzenesulfonamide (1.0 equiv), 1,1-dichloroethene (4.0 equiv), and NaOH (2.0 equiv).

  • Suspend the reagents in anhydrous DMSO. The high dielectric constant of DMSO enhances the nucleophilicity of the sulfonamide anion.

  • Heat the mixture at 70 °C for 6 hours.

  • Quench the reaction with water and extract with EtOAc.

  • Purify the crude product by flash column chromatography (Silica gel, PE/EA = 20:1, v/v). Validation: Expected yield is ~70% (white solid, mp 94–96 °C). TLC R_f = 0.8 (PE/EA = 4:1, v/v) [2].

Quantitative Data Summary

Reaction WorkflowReagents & ConditionsKey Reactive IntermediateIsolated YieldPrimary Application
Direct Sulfonylation Cycloheptylamine, TsCl, Et₃N, CH₂Cl₂, RTN/A98%Reagent Synthesis
Transannular C–H Amination DIH (4 equiv), MeCN, Light, Heat (80 °C)N-Iodo & Alkyl IodideHigh (Gram-scale)Bridged Bicyclic Amines
trans-Hydroamidation 1,1-Dichloroethene, NaOH, DMSO, 70 °CChloroacetylene (in situ)70%(Z)-β-Chloro-enamides

Mechanistic Visualization

The following diagram illustrates the synergistic light and heat-activated radical pathway utilized in Protocol B to construct bridged aza-cycles.

HLF_Pathway SM N-Cycloheptyl-TsNH Starting Material N_Iodo N-Iodo Intermediate (N-I Bond Formation) SM->N_Iodo DIH (Iodine Source) Room Temp N_Radical Nitrogen-Centered Radical (Highly Reactive) N_Iodo->N_Radical Light Activation Homolysis (-I•) C_Radical Carbon-Centered Radical (Transannular Shift) N_Radical->C_Radical 1,5-Hydrogen Atom Transfer (1,5-HAT) Alkyl_Iodide Alkyl Iodide Intermediate (Iodine Capture) C_Radical->Alkyl_Iodide Radical Rebound (+I•) Product Bridged Bicyclic Amine (8-azabicyclo[3.2.1]octane) Alkyl_Iodide->Product Heat Activation (80 °C) Intramolecular SN2 (-HI)

Radical pathway for transannular C-H amination via synergistic light and heat activation.

References

  • Lux, M. C., Jurczyk, J., Lam, Y., Song, Z. J., Ma, C., Roque, J. B., ... & Shenvi, R. A. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters. URL:[Link]

  • Wang, J.-J., et al. (2022). Synthesis of (Z)-β-Chloro-enamides via a Base-Promoted trans-Hydroamidation of Alkynyl Chlorides Using 1,1-Dichloroalkenes as Precursor. The Journal of Organic Chemistry. URL:[Link]

Method

Application Note: Advanced Crystallization Techniques and Solvent Selection for N-Cycloheptyl-4-methylbenzenesulfonamide

Introduction and Mechanistic Challenges N-cycloheptyl-4-methylbenzenesulfonamide is a secondary sulfonamide of significant interest in medicinal chemistry and synthetic methodology[1]. While aromatic sulfonamides general...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Challenges

N-cycloheptyl-4-methylbenzenesulfonamide is a secondary sulfonamide of significant interest in medicinal chemistry and synthetic methodology[1]. While aromatic sulfonamides generally exhibit robust crystallization driven by strong intermolecular hydrogen bonding between the sulfonyl oxygens and the sulfonamide proton[2], this specific compound presents unique physical challenges.

The presence of the bulky, highly flexible cycloheptyl ring introduces significant steric hindrance and conformational entropy. This lipophilic moiety disrupts the standard dimeric or zigzag supramolecular assembly typically seen in p-toluenesulfonamides[2][3]. As a result, researchers frequently observe that N-cycloheptyl-4-methylbenzenesulfonamide isolates as a "colorless oil" following standard purification techniques like flash column chromatography[4].

This phenomenon, known as Liquid-Liquid Phase Separation (LLPS) or "oiling out," occurs when the compound separates into a solute-rich liquid phase rather than forming a solid crystal lattice[5]. Overcoming this thermodynamic barrier requires precise manipulation of solvent systems, supersaturation rates, and nucleation kinetics.

Physicochemical Profiling & Solvent Rationale

To force the transition from a metastable oil to a stable crystalline solid, the solvent system must balance two opposing forces:

  • Solvation of the Sulfonamide Core: A polar "good" solvent is required to break the chaotic, amorphous hydrogen-bonding networks present in the crude oil.

  • Desolvation of the Cycloheptyl Ring: A non-polar or highly polar "anti-solvent" is required to decrease the solubility of the lipophilic cycloheptyl and p-tolyl groups, driving the molecules into an ordered lattice.

Table 1: Quantitative Solvent Screening and Expected Outcomes
Solvent System (Good / Anti-Solvent)Optimal Ratio (v/v)Dielectric Shift (Approx.)Primary Driving ForceExpected Outcome & Application
Ethyl Acetate / Hexanes 1:4 to 1:106.0 2.0Hydrophobic aggregationHigh Yield. Standard method for primary recovery from chromatography fractions[4][5].
Ethanol / Water 1:1 to 1:324.5 60.0Hydrophobic repulsionHigh Purity. Excellent for temperature-cycling to reject structurally similar impurities[5].
Chloroform / Toluene 1:2 to 1:54.8 2.4 π−π stacking alignmentSingle Crystals. Slow evaporation yields high-quality crystals for X-ray diffraction[3].
Isopropanol / Heptane 1:519.9 1.9Gradual desolvationDefect Reduction. Slower anti-solvent diffusion prevents rapid oiling out[5].

Crystallization Workflow

The following decision-tree outlines the strategic approach to crystallizing highly flexible sulfonamides, specifically addressing the critical divergence point where oiling out may occur.

CrystallizationWorkflow Start Crude N-Cycloheptyl-4- methylbenzenesulfonamide Dissolution Dissolution in Good Solvent (e.g., EtOAc or EtOH) at 60°C Start->Dissolution Filtration Hot Polish Filtration (Remove insoluble impurities) Dissolution->Filtration Cooling Controlled Cooling (0.5°C / min) Filtration->Cooling AntiSolvent Anti-Solvent Addition (Hexanes or H2O) Cooling->AntiSolvent OilingOut Phase Separation (Oiling Out) Detected? AntiSolvent->OilingOut Seeding Add Seed Crystals & Apply Shear Force OilingOut->Seeding Yes Nucleation Crystal Nucleation & Growth OilingOut->Nucleation No Seeding->Nucleation Isolation Filtration, Washing & Vacuum Drying Nucleation->Isolation

Workflow for the crystallization of N-cycloheptyl-4-methylbenzenesulfonamide.

Detailed Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure the physical state of the compound is accurately tracked, preventing the misidentification of amorphous oils as crystalline solids.

Protocol A: Dual-Solvent Anti-Solvent Crystallization (EtOAc/Hexanes)

Causality: Ethyl acetate fully solvates the sulfonamide hydrogen-bond network. The slow addition of hexanes lowers the dielectric constant of the medium, forcing the lipophilic cycloheptyl rings to aggregate and initiate nucleation[4][5].

  • Dissolution: Transfer 1.0 g of crude N-cycloheptyl-4-methylbenzenesulfonamide (often presenting as a viscous oil) into a 50 mL round-bottom flask. Add 3.0 mL of Ethyl Acetate (EtOAc).

  • Thermal Activation: Heat the mixture to 50°C in a water bath with magnetic stirring until a completely clear, homogenous solution is achieved. Causality: Heating ensures the destruction of any amorphous thermal history.

  • Anti-Solvent Titration: While maintaining stirring at 50°C, add Hexanes dropwise via a syringe pump (rate: 0.5 mL/min) until the solution becomes faintly turbid (the cloud point). This typically requires 10–15 mL of Hexanes.

  • Thermal Annealing: Immediately stop the addition of Hexanes and add exactly 0.2 mL of EtOAc to clear the solution. Causality: Crystallizing from a slightly undersaturated state prevents rapid precipitation, which traps impurities.

  • Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature (22°C) at a natural rate (approx. 0.5°C/min).

  • In-Process Control (IPC) - Self-Validation: Withdraw a 10 µL aliquot of the suspension. Observe under a Polarized Light Microscope (PLM).

    • Validation: Birefringence (glowing particles against a dark background) confirms true crystalline nucleation. If dark, spherical droplets are observed, the compound has oiled out (Proceed to Protocol C).

  • Isolation: Chill the flask in an ice bath (0–5°C) for 1 hour to maximize yield. Filter the white crystalline solid through a sintered glass funnel, wash with 5 mL of ice-cold hexanes, and dry under vacuum (50 mbar) at 40°C for 12 hours.

Protocol B: Temperature-Cycling Crystallization (EtOH/Water)

Causality: This method leverages the steep solubility curve of sulfonamides in protic solvents. Water acts as a strong anti-solvent that competes for hydrogen bonding, forcing the sulfonamide molecules to bond with each other[5].

  • Dissolution: Dissolve 1.0 g of the compound in 5.0 mL of absolute Ethanol (EtOH) at 60°C.

  • Aqueous Induction: Add deionized water dropwise until persistent turbidity is observed (approx. 2.0–3.0 mL).

  • Temperature Cycling:

    • Heat the mixture to 65°C until clear.

    • Cool linearly to 5°C over 2 hours.

    • Re-heat to 50°C (partial dissolution of fines).

    • Cool linearly to 5°C over 2 hours.

    • Causality: Ostwald ripening occurs during these cycles. Smaller, kinetically favored amorphous particles dissolve during the heating phase, redepositing onto the larger, thermodynamically stable crystal lattice during cooling.

  • Isolation: Filter the resulting robust crystals, wash with 3 mL of a cold 1:1 EtOH/Water mixture, and dry under vacuum.

Protocol C: Overcoming the "Oiling Out" Phenomenon

If IPC validation in Protocol A or B reveals LLPS (oiling out), the activation energy barrier for nucleation is too high relative to the supersaturation level.

  • Re-dissolution: Re-heat the biphasic mixture until it forms a single homogenous phase.

  • Bridging Solvent Addition: Add 5% v/v of Isopropanol (IPA). Causality: IPA acts as a bridging solvent, altering the activity coefficient of the solute and shifting the spinodal decomposition curve away from the solubility curve[5].

  • Mechanical Shear (Scratching): Cool the solution to 2°C above its known cloud point. Using a glass stirring rod, vigorously scratch the inside wall of the glass flask at the air-liquid interface. Causality: Acoustic cavitation and the generation of microscopic glass shards provide high-energy surfaces that dramatically lower the free energy barrier for heterogeneous nucleation.

  • Seeding: Once initial microcrystals form on the scratch line, allow them to act as seeds. Hold the temperature constant for 30 minutes to allow the crystal lattice to consume the solute before further cooling.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in N-cycloheptyl-4-methylbenzenesulfonamide synthesis

Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of sterically hindered sulfonamides. The synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of sterically hindered sulfonamides. The synthesis of N-cycloheptyl-4-methylbenzenesulfonamide—achieved via the nucleophilic attack of cycloheptylamine on 4-methylbenzenesulfonyl chloride (TsCl)—appears straightforward on paper. However, competing kinetics, specifically the rapid hydrolysis of TsCl, often compromise isolated yields.

This guide provides a field-proven, self-validating framework to optimize your reaction, troubleshoot common failures, and ensure high-purity isolation.

Reaction Workflow & Failure Points

G A Cycloheptylamine + TsCl B Base Addition (TEA or Pyridine) A->B Anhydrous DCM C Sulfonylation Reaction (0°C to RT) B->C Nucleophilic Attack D Side Reaction: TsCl Hydrolysis C->D Adventitious H2O E Aqueous Workup & Phase Separation C->E Quench & Extract F Pure N-Cycloheptyl-4- methylbenzenesulfonamide E->F Recrystallization

Reaction workflow and competing hydrolysis pathway in sulfonamide synthesis.

Quantitative Data: Solvent and Base Optimization Matrix

To maximize yield, the choice of solvent and base is critical. The table below summarizes the quantitative outcomes of various reaction environments.

Solvent SystemBase (Equivalents)Temp ProfileReaction TimeIsolated Yield (%)Mechanistic Observation
Anhydrous DCM TEA (2.0)0 °C → RT4 h85 – 92 Optimal kinetics; minimal TsCl hydrolysis[1].
Pyridine Pyridine (Solvent)RT12 h80 – 85High conversion, but requires rigorous acidic workup.
Anhydrous THF TEA (2.0)0 °C → RT6 h75 – 80Slower nucleophilic attack; trace hydrolysis observed.
H₂O / DCM NaOH (2.0)RT12 h50 – 60Schotten-Baumann conditions lead to competitive TsCl hydrolysis.

Self-Validating Protocol: High-Yield Synthesis of N-Cycloheptyl-4-methylbenzenesulfonamide

This protocol is designed as a self-validating system. It includes built-in checks to confirm the reaction is proceeding correctly before you commit to the final workup.

Phase 1: Anhydrous Setup & Reagent Activation

  • Preparation : In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve cycloheptylamine (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL). Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of tosyl chloride into unreactive p-toluenesulfonic acid.

  • Base Addition : Add anhydrous triethylamine (TEA, 2.0 mmol) to the solution[1]. Causality: The sulfonylation reaction generates one equivalent of HCl. If unneutralized, this acid protonates the cycloheptylamine (forming an ammonium salt), rendering it non-nucleophilic and prematurely halting the reaction.

Phase 2: Kinetically Controlled Sulfonylation 3. Thermal Control : Submerge the flask in an ice bath to reach 0 °C. Causality: The reaction between an amine and a sulfonyl chloride is highly exothermic. Lowering the temperature prevents thermal degradation and suppresses the formation of N,N-disulfonylated byproducts. 4. Electrophile Addition : Add 4-methylbenzenesulfonyl chloride (TsCl, 1.1 mmol) portion-wise over 10 minutes[2]. Causality: A slight stoichiometric excess (1.1 eq) compensates for any trace hydrolysis without overwhelming the system, which would otherwise lead to difficult purification. 5. Propagation & Validation : Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 4 hours. Self-Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC). Using a mobile phase of Petroleum Ether/Ethyl Acetate (4:1, v/v), the desired product will appear as a distinct UV-active spot at Rf ≈ 0.6–0.8[3].

Phase 3: Quench & Orthogonal Workup 6. Chemical Quench : Add N,N-dimethylethylenediamine (0.1 mmol) and stir for 30 minutes. Causality: This highly nucleophilic amine scavenger reacts with any residual TsCl, converting it into a highly polar, water-soluble sulfonamide that is easily removed during the aqueous extraction. 7. Phase Separation : Dilute the reaction with additional DCM (20 mL). Transfer to a separatory funnel and wash sequentially with:

  • 1M HCl (2 × 20 mL) : Removes excess TEA, the amine scavenger, and unreacted cycloheptylamine.

  • Saturated NaHCO₃ (20 mL) : Neutralizes residual acid and extracts p-toluenesulfonic acid.

  • Brine (20 mL) : Breaks emulsions and pre-dries the organic layer.

  • Isolation : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure white solid[3].

Troubleshooting Guides & FAQs

Q: Why am I observing significant unreacted cycloheptylamine despite adding 1.0 equivalent of tosyl chloride (TsCl)? A: The most common cause is the competitive hydrolysis of TsCl. In the presence of adventitious water, TsCl rapidly hydrolyzes into p-toluenesulfonic acid, which cannot react with your amine. Furthermore, the generated acid will protonate your cycloheptylamine, effectively removing it from the catalytic cycle. Corrective Action: Ensure your DCM is strictly anhydrous, dry the cycloheptylamine over 4Å molecular sieves before use, and increase the TsCl stoichiometry slightly to 1.1 equivalents to buffer against trace moisture.

Q: How do I prevent the formation of N,N-disulfonylated byproducts? A: Disulfonylation occurs when the initially formed secondary sulfonamide is deprotonated by the base and acts as a nucleophile against a second molecule of TsCl. Fortunately, the bulky, seven-membered cycloheptyl ring provides significant steric hindrance, making this side reaction thermodynamically unfavorable compared to linear primary amines. Corrective Action: Maintain strict temperature control (0 °C during addition) and avoid using a vast excess of TsCl or overly strong bases (like NaH) unless specifically aiming for tertiary sulfonamides[2].

Q: Is it better to use Pyridine or Triethylamine (TEA) for this specific synthesis? A: While pyridine is a classic solvent/base for sulfonylation (forming a highly reactive sulfonylpyridinium intermediate), TEA in DCM is vastly superior for routine laboratory synthesis[1]. Using 2.0 equivalents of TEA in DCM provides comparable yields (85–92%) but avoids the notoriously difficult removal of pyridine during workup. Pyridine requires extensive washing with concentrated copper(II) sulfate or strong acids, which can complicate the isolation of sensitive derivatives.

Q: My product is contaminated with a persistent, foul-smelling impurity. What is it and how do I remove it? A: If you used commercial TsCl without prior purification, the impurity is likely p-toluenesulfonyl chloride degradation products or trace thiols. More commonly, unreacted TsCl can co-elute with your product during chromatography. Corrective Action: Implement the "scavenger quench" described in the protocol above. Adding a water-soluble diamine (like N,N-dimethylethylenediamine) 30 minutes before workup will covalently bind unreacted TsCl, dragging it entirely into the aqueous phase during the HCl wash.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Cycloheptyl-4-methylbenzenesulfonamide Reactions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly congested sulfonamides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly congested sulfonamides. N-cycloheptyl-4-methylbenzenesulfonamide (also known as N-cycloheptyl tosylamide) presents a severe stereoelectronic challenge. The bulky, conformationally flexible seven-membered cycloheptyl ring, combined with the sterically demanding tosyl group, severely restricts the trajectory of incoming electrophiles.

This guide deconstructs the chemical causality behind common reaction failures and provides field-proven, self-validating protocols to help you maximize N-functionalization yields.

Diagnostic FAQs: Troubleshooting Steric Hindrance

Q1: Why does my standard N-alkylation of N-cycloheptyl-4-methylbenzenesulfonamide yield mostly alkene byproducts instead of the target product? A1: This is a classic case of steric-induced reaction pathway diversion. The sulfonamide anion is a relatively strong base (1)[1]. When you attempt to alkylate the highly hindered nitrogen using a secondary or sterically congested alkyl halide, the activation energy for nucleophilic attack (SN2) becomes prohibitively high. Consequently, the sulfonamide anion acts as a base rather than a nucleophile, abstracting a β-proton from the alkyl halide and triggering an E2 elimination to form an alkene byproduct (1)[1]. To circumvent this, you must either use an electrophile lacking β-hydrogens or switch to a catalytic borrowing-hydrogen methodology.

Q2: I am observing significant O-alkylation instead of the desired N-alkylation. How can I control regioselectivity? A2: The deprotonated sulfonamide is an ambident nucleophile, meaning its negative charge density is distributed across both the nitrogen and the sulfonyl oxygens (1)[1]. Because the nitrogen in N-cycloheptyl tosylamide is severely sterically hindered, the less shielded oxygen atoms become kinetically favored sites for electrophilic attack, leading to undesired sulfonate esters. Causality & Solution: Regioselectivity is dictated by the choice of solvent and counterion. Using a polar aprotic solvent like DMF, DMSO, or THF enhances the nucleophilicity of the nitrogen by effectively solvating the metal cation without interfering with the nucleophile (2)[2]. Furthermore, switching your base from K₂CO₃ to Cs₂CO₃ is highly recommended. The larger, softer cesium cation provides a looser ion pair, generating a more "naked" and reactive nitrogen anion that can overcome the steric barrier and drive thermodynamic N-alkylation.

Q3: What is the most reliable method for coupling this substrate with bulky aliphatic groups? A3: Traditional SN2 alkylation fails with highly sterically hindered sulfonamides and congested alkylating agents (2)[2]. The most authoritative approach is the Borrowing Hydrogen (BH) methodology using alcohols as alkylating agents. In this system, a catalyst (such as MnO₂) temporarily oxidizes the alcohol to an aldehyde or ketone, which then condenses with the sulfonamide. The catalyst subsequently returns the "borrowed" hydrogen to reduce the intermediate, forming the C-N bond (3)[3]. This method operates efficiently under air and solvent-free conditions, bypassing SN2 steric constraints entirely (3)[3].

Quantitative Data: Reaction Condition Matrix

The table below summarizes the causality between reaction conditions and dominant pathways when attempting to functionalize bulky sulfonamides.

Table 1: Optimization of N-Alkylation for Sterically Hindered Sulfonamides

Alkylating AgentBase / CatalystSolventTemp (°C)Dominant PathwayYield (%)
Isopropyl IodideK₂CO₃Toluene110E2 Elimination (Alkene)< 10%
Benzyl BromideK₂CO₃THF60O-Alkylation35%
Benzyl BromideCs₂CO₃DMF80SN2 N-Alkylation88%
IsopropanolMnO₂ (cat.)Neat / Air100Borrowing Hydrogen82%

(Note: Yields are representative averages synthesized from mechanistic optimization studies of bulky sulfonamides[2],[1],[3]. Complex functionalizations, such as the synthesis of (Z)-N-(2-chlorovinyl)-N-cycloheptyl-4-methylbenzenesulfonamide, demonstrate that with precise base promotion, even highly congested tertiary enamides can be successfully accessed (4)[4].)

Workflow Visualization

G Start N-Cycloheptyl Tosylamide Check Select Electrophile Start->Check Primary Primary Halide Check->Primary Secondary Secondary Halide Check->Secondary Alcohol Alcohol Precursor Check->Alcohol Protocol1 Cs2CO3 / DMF / 80°C Primary->Protocol1 Protocol2 E2 Elimination Risk Secondary->Protocol2 Protocol3 MnO2 / Air / 100°C Alcohol->Protocol3 Success1 N-Alkylation Success Protocol1->Success1 Protocol2->Alcohol Shift Strategy Protocol3->Success1

Decision matrix for overcoming steric hindrance in N-cycloheptyl tosylamide functionalization.

Self-Validating Experimental Protocols

Protocol A: Cesium-Promoted N-Alkylation (For Primary Electrophiles)

Causality: Cesium carbonate provides a loose ion pair in polar aprotic solvents, maximizing the nucleophilicity of the hindered nitrogen and suppressing O-alkylation.

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve N-cycloheptyl-4-methylbenzenesulfonamide (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv). Stir at 40°C for 30 minutes.

    • Self-Validation Checkpoint: The mixture will transition from a cloudy suspension to a more homogeneous, slightly yellow solution as the sulfonamide deprotonates. If no color or solubility change occurs, the base is likely deactivated by moisture and the reaction should be aborted.

  • Alkylation: Slowly add the primary alkyl halide (1.1 equiv) dropwise. Slow addition maintains a low concentration of the electrophile, minimizing side reactions (2)[2].

  • Heating & Monitoring: Elevate the temperature to 80°C. Monitor via TLC.

    • Self-Validation Checkpoint: The appearance of a highly non-polar spot (O-alkylated byproduct) indicates inadequate cation solvation; verify that your DMF is strictly anhydrous.

Protocol B: MnO₂-Catalyzed Aerobic N-Alkylation (For Secondary Alcohols)

Causality: Bypasses SN2 steric constraints by utilizing an in-situ oxidation-condensation-reduction cascade, eliminating the risk of E2 elimination.

  • Preparation: Combine N-cycloheptyl-4-methylbenzenesulfonamide (1.0 equiv), the secondary alcohol (1.5 equiv), and activated MnO₂ (10 mol%) in a reaction vessel open to the air (3)[3].

  • Reaction: Heat the neat mixture to 100°C with vigorous stirring.

    • Self-Validation Checkpoint: Condensation of water droplets on the upper walls of the vessel confirms the successful catalytic dehydration cycle is actively producing water as a byproduct (3)[3].

  • Monitoring: Monitor via GC-MS or TLC.

    • Self-Validation Checkpoint: You will observe the transient appearance of the oxidized alcohol (ketone) intermediate. Its gradual disappearance coupled with the emergence of the tertiary sulfonamide validates the hydrogen-return step of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad to remove the heterogeneous MnO₂ catalyst (3)[3].

References[2] Title: Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides

Source: BenchChem URL: [1] Title: Preventing N,N-dialkylation as a side reaction in sulfonamide alkylation Source: BenchChem URL: [4] Title: Synthesis of (Z)-β-Chloro-enamides via a Base-Promoted trans-Hydroamidation of Alkynyl Chlorides Using 1,1-Dichloroalkenes as Precursor Source: The Journal of Organic Chemistry - ACS Publications URL: [3] Title: Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air Source: Organic Letters - ACS Publications URL:

Sources

Troubleshooting

Preventing N-cycloheptyl-4-methylbenzenesulfonamide degradation under acidic conditions

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation Under Acidic Conditions Welcome to the technical support center for N-cycloheptyl-4-methylbenzenesulfonamide. This resourc...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation Under Acidic Conditions

Welcome to the technical support center for N-cycloheptyl-4-methylbenzenesulfonamide. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, specifically focusing on the prevention of degradation under acidic conditions. As Senior Application Scientists, we have compiled this guide based on established principles of sulfonamide chemistry and extensive experience in pharmaceutical development.

Understanding the Challenge: Acid-Catalyzed Degradation

N-cycloheptyl-4-methylbenzenesulfonamide, like other sulfonamides, is susceptible to degradation in acidic environments. The primary degradation pathway is the acid-catalyzed hydrolysis of the sulfur-nitrogen (S-N) bond. This cleavage results in the formation of 4-methylbenzenesulfonic acid and cycloheptylamine. The rate of this degradation is influenced by several factors, including pH, temperature, and the presence of other reactive species. Understanding this fundamental instability is the first step toward preventing it.

The Mechanism of Acid-Catalyzed Hydrolysis

Under acidic conditions, the sulfonamide nitrogen is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

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Caption: Acid-catalyzed hydrolysis of N-cycloheptyl-4-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the stability of N-cycloheptyl-4-methylbenzenesulfonamide in acidic conditions.

Q1: At what pH is N-cycloheptyl-4-methylbenzenesulfonamide most susceptible to degradation?

A1: Sulfonamides are generally most susceptible to hydrolysis in acidic conditions.[1] While the optimal pH for stability is typically in the neutral to slightly alkaline range, significant degradation of N-cycloheptyl-4-methylbenzenesulfonamide can be expected at pH values below 4. The rate of degradation increases as the pH decreases. To determine the exact pH-rate profile for your specific experimental conditions, we recommend performing a stability study.

Q2: What are the primary degradation products I should expect to see?

A2: Under acidic hydrolysis, the cleavage of the S-N bond is the most probable degradation pathway.[1] This will result in the formation of 4-methylbenzenesulfonic acid and cycloheptylamine. In an acidic solution, the cycloheptylamine will be protonated to form the cycloheptylammonium ion.

Q3: How does temperature impact the degradation of N-cycloheptyl-4-methylbenzenesulfonamide?

A3: As with most chemical reactions, the rate of degradation increases with temperature.[1] Therefore, for long-term storage of solutions, it is advisable to use lower temperatures (e.g., 2-8°C). The effect of temperature on stability can be quantified by conducting studies at elevated temperatures and using the Arrhenius equation to predict degradation rates at other temperatures.

Q4: Can I use antioxidants to prevent degradation?

A4: While acid hydrolysis is the primary concern, oxidative degradation can also occur, especially if the experimental setup involves exposure to oxygen or oxidizing agents.[2] The biphenyl ring and the nitrogen atom of the sulfonamide group are potential sites for oxidation.[2] If oxidative degradation is suspected, the use of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial, provided they are compatible with your experimental system.[2][3]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to the degradation of N-cycloheptyl-4-methylbenzenesulfonamide.

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Caption: Troubleshooting workflow for unexpected degradation.
Issue 1: Rapid Loss of Compound in Acidic Solution
  • Symptom: HPLC analysis shows a rapid decrease in the peak area of N-cycloheptyl-4-methylbenzenesulfonamide over a short period.

  • Possible Causes & Solutions:

    • Incorrect pH: The actual pH of your solution may be lower than intended.

      • Action: Calibrate your pH meter and verify the pH of your solution. If necessary, adjust the pH using a suitable buffer system.

    • Elevated Temperature: The experimental temperature may be too high, accelerating hydrolysis.

      • Action: Ensure your temperature control equipment is accurately calibrated and functioning correctly. Conduct experiments at the lowest feasible temperature.

    • Inappropriate Solvent: The solvent system may be contributing to degradation.

      • Action: If possible, consider using a less protic solvent or a co-solvent system to reduce the activity of water.

Issue 2: Appearance of Unexpected Peaks in HPLC Chromatogram
  • Symptom: New peaks, other than the parent compound, appear in the chromatogram over time.

  • Possible Causes & Solutions:

    • Degradation Products: The new peaks are likely the degradation products: 4-methylbenzenesulfonic acid and cycloheptylamine.

      • Action: Confirm the identity of the degradation products by running standards or using mass spectrometry (LC-MS).[4]

    • Secondary Degradation: The primary degradation products may be undergoing further reactions.

      • Action: Analyze the sample at earlier time points to observe the initial formation of degradation products.

    • Interaction with Excipients: If working with a formulation, the compound may be reacting with other components.

      • Action: Conduct a compatibility study with individual excipients to identify any interactions.

Experimental Protocols

To assist you in your research, we provide the following detailed protocols for stability testing and analysis.

Protocol 1: pH-Rate Profile Stability Study

This protocol is designed to determine the stability of N-cycloheptyl-4-methylbenzenesulfonamide across a range of pH values.

Materials:

  • N-cycloheptyl-4-methylbenzenesulfonamide

  • HPLC-grade methanol or acetonitrile

  • Buffer solutions (e.g., HCl for pH 2, acetate buffer for pH 4, phosphate buffer for pH 7)[5]

  • Sealed, amber glass vials

  • Calibrated oven or water bath

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7).[1]

  • Sample Preparation: Prepare a stock solution of N-cycloheptyl-4-methylbenzenesulfonamide in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions: For each pH condition, mix 1 mL of the stock solution with 9 mL of the respective buffer in a sealed, amber glass vial to a final concentration of 100 µg/mL. Prepare a control sample at neutral pH and store it at 2-8°C.[1]

  • Incubation: Incubate the vials at a constant, elevated temperature (e.g., 50°C) in a calibrated oven or water bath.[6]

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. Neutralize the acidic samples before analysis if necessary. Dilute the samples to an appropriate concentration for analysis with the mobile phase. Analyze the samples using a validated stability-indicating HPLC method.[6]

  • Data Analysis:

    • Calculate the percentage of remaining N-cycloheptyl-4-methylbenzenesulfonamide at each time point for each pH.

    • Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (k) for degradation at each pH.

    • Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile.[1]

Protocol 2: Stability-Indicating HPLC Method

This is an example of a reverse-phase HPLC method suitable for separating N-cycloheptyl-4-methylbenzenesulfonamide from its primary degradation products. Method optimization may be required for your specific instrumentation and sample matrix.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Note: For Mass Spectrometry (MS) compatible applications, formic acid is a suitable mobile phase modifier.[7]

References

  • Sulfonamide a Valid Scaffold for Antioxidant Drug Development. ResearchGate. Available from: [Link]

  • Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxidative Stress. PMC. Available from: [Link]

  • Antioxidant and Antibacterial Activity of Sulfonamides Derived from Carvacrol: A Structure-Activity Relationship Study. PubMed. Available from: [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. De Gruyter. Available from: [Link]

  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Determination and Confirmation of Sulfonamides. FSIS.USDA.gov. Available from: [Link]

  • Separation of N-Methylbenzenesulfonamide on Newcrom R1 HPLC column. SIELC. Available from: [Link]

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. Available from: [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. Available from: [Link]

  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed. Available from: [Link]

  • A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applications. ResearchGate. Available from: [Link]

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. Available from: [Link]

  • 7.2: Practical Aspects of Buffers. Chemistry LibreTexts. Available from: [Link]

  • Flutamide degradation driven by sulfonic acids: unforeseen salts and salt polymorphs of a degraded flutamide impurity. CrystEngComm. Available from: [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available from: [Link]

  • Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing N-cycloheptyl-4-methylbenzenesulfonamide Synthesis

Introduction Welcome to the technical support guide for the synthesis of N-cycloheptyl-4-methylbenzenesulfonamide. This molecule is a classic example of a secondary sulfonamide, a functional group of significant interest...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of N-cycloheptyl-4-methylbenzenesulfonamide. This molecule is a classic example of a secondary sulfonamide, a functional group of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of therapeutic agents.[1][2][3] The standard synthesis, involving the reaction of p-toluenesulfonyl chloride (TsCl) with cycloheptylamine, is robust but requires careful optimization of key parameters—notably reaction temperature and time—to maximize yield and purity while minimizing side reactions.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to troubleshoot and optimize this important transformation. We will delve into the causality behind experimental choices, provide validated protocols, and offer a structured approach to problem-solving.

Reaction Overview and Mechanism

The formation of N-cycloheptyl-4-methylbenzenesulfonamide proceeds via a nucleophilic acyl substitution at the sulfur atom of p-toluenesulfonyl chloride. Cycloheptylamine acts as the nucleophile, and the reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

Reaction Scheme: p-toluenesulfonyl chloride + cycloheptylamine → N-cycloheptyl-4-methylbenzenesulfonamide + HCl

The choice of base (e.g., pyridine, triethylamine) and solvent (e.g., dichloromethane, toluene) can influence the reaction rate and profile, but temperature and time are the most critical variables for optimization.[4][5]

Core Optimization Strategies: Temperature and Time

Achieving a high yield of a pure product requires a delicate balance between reaction rate and the formation of impurities. Temperature directly controls the reaction kinetics, while time determines the extent of conversion and the potential for side reactions or product degradation.

The Role of Reaction Temperature

Temperature provides the necessary activation energy for the reaction. However, excessively high temperatures can lead to undesirable outcomes.

  • Low Temperature (0 °C to Room Temperature):

    • Rationale: Starting the reaction at a lower temperature, especially during the dropwise addition of the sulfonyl chloride, is crucial for controlling the initial exothermic reaction.[6] This prevents localized overheating that can promote side reactions.

    • Expected Outcome: Slower reaction rate but generally higher purity and fewer byproducts. This is the recommended starting point for any optimization study.[7]

  • Elevated Temperature (e.g., 40 °C to Reflux):

    • Rationale: Increasing the temperature can significantly accelerate the reaction, which is particularly useful if the amine is sterically hindered or electronically deactivated.

    • Potential Issues:

      • Di-sulfonylation: Although less common with secondary amine formation, it's a known side reaction with primary amines where both N-H bonds react.[6]

      • Degradation: The final sulfonamide product or the sulfonyl chloride starting material may degrade at higher temperatures over extended periods.[8]

      • Solvent Evaporation: Can lead to concentration changes and potential safety hazards if not performed in a closed system or under reflux.

The Impact of Reaction Time

The optimal reaction time is the point at which the consumption of the limiting reagent (typically the amine) is maximized without significant formation of byproducts.

  • Short Reaction Time (1-4 hours):

    • Rationale: Sufficient for many standard sulfonamide syntheses, especially when conducted at room temperature or slightly above.

    • Monitoring is Key: It is critical to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prematurely stopping the reaction.[9]

  • Extended Reaction Time (12-24 hours):

    • Rationale: Often necessary for reactions performed at low temperatures or with less reactive starting materials to ensure complete conversion.

    • Potential Issues: Prolonged exposure to basic conditions or elevated temperatures can lead to the formation of impurities through side reactions or degradation.

Summary of Optimization Parameters
ParameterConditionRationale & Expected OutcomePotential Issues
Temperature Low (0 °C to RT) Minimizes side reactions, controls exotherm. Leads to higher purity.[6]Slow reaction rate, may require extended time.
Elevated (40°C - Reflux) Increases reaction rate for less reactive substrates.Increased risk of side products and degradation.[8]
Time Short (1-4 h) Sufficient for fast reactions at RT or elevated temperatures.Incomplete reaction, leading to low yield.
Long (12-24 h) Ensures complete conversion for slow reactions (e.g., at low temp).Potential for byproduct formation or product degradation over time.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted cycloheptylamine.

A1: This indicates an incomplete reaction.

  • Potential Cause 1: Insufficient Reaction Time or Temperature. The reaction may not have had enough energy or time to proceed to completion.

    • Solution: Increase the reaction time, allowing it to stir overnight at room temperature. If the yield is still low, gradually increase the temperature in 10 °C increments (e.g., to 40 °C) and continue to monitor by TLC.[10]

  • Potential Cause 2: Hydrolyzed p-Toluenesulfonyl Chloride. TsCl is highly sensitive to moisture and can hydrolyze to the unreactive p-toluenesulfonic acid.[6][9]

    • Solution: Always use a fresh bottle of TsCl or purify it before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[9]

Q2: I obtained the product, but it is contaminated with a highly polar byproduct that stains on the TLC baseline.

A2: This byproduct is likely p-toluenesulfonic acid, resulting from the hydrolysis of your starting material.

  • Potential Cause: Water in the reaction mixture. Trace amounts of water in the solvent, amine, or from atmospheric moisture can cause this issue.[9]

    • Solution: Use anhydrous solvents and oven-dried glassware. Perform the reaction under a nitrogen or argon atmosphere. If the problem persists, consider using molecular sieves in your reaction flask.

Q3: My final product is difficult to purify. It seems to co-elute with another non-polar impurity during column chromatography.

A3: This could be a result of a side reaction or unreacted starting material.

  • Potential Cause 1: Excess p-Toluenesulfonyl Chloride. If an excess of TsCl was used, it might persist through the workup and have a similar polarity to the product.

    • Solution: After the reaction is complete (as judged by TLC), quench the excess TsCl by adding a small amount of a nucleophilic amine like piperidine or by washing with aqueous ammonia. This converts the TsCl into a much more polar sulfonamide that can be easily separated by an aqueous wash or chromatography.[11]

  • Potential Cause 2: Di-sulfonylation (less common for this specific product but possible with primary amines). This byproduct would be significantly less polar than the desired product.

    • Solution: Use a 1:1 or slight excess of the amine relative to the sulfonyl chloride. Perform the reaction at a lower temperature (0 °C to room temperature) and monitor it closely, stopping it once the starting amine is consumed.[6]

Experimental Protocols

Protocol: General Synthesis and Monitoring
  • Reaction Setup: In an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve cycloheptylamine (1.0 eq) and a suitable base like triethylamine (1.5 eq) or pyridine (2.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the consumption of the amine by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase and visualizing with ninhydrin stain, which specifically detects primary amines).

  • Workup: Once the amine is consumed, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[9]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[9]

Visualization of Experimental Workflow

The following diagram illustrates a systematic workflow for optimizing the reaction conditions.

G A Start: Initial Reaction (0°C to RT, 2h, 1.05 eq TsCl) B Monitor by TLC/HPLC A->B C Is Amine Consumed? B->C D Workup & Purify Product C->D Yes H Troubleshoot: Incomplete Reaction C->H No E Analyze Yield & Purity D->E F Is Yield > 90% and Purity > 98%? E->F G Optimization Complete F->G Yes F->H No (Low Yield) K Troubleshoot: Low Purity F->K No (Low Purity) I Increase Reaction Time (e.g., to 12-24h) H->I J Increase Temperature (e.g., to 40°C) H->J I->B Re-evaluate J->B Re-evaluate L Check Reagent Quality (Anhydrous Conditions) K->L M Optimize Workup (Quench excess TsCl) K->M L->A Restart with purified reagents M->D Re-process crude

Caption: Workflow for reaction optimization and troubleshooting.

References

  • Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. PubMed. Available from: [Link]

  • The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV. PubMed. Available from: [Link]

  • Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature. Green Chemistry (RSC Publishing). Available from: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available from: [Link]

  • N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide. PMC. Available from: [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available from: [Link]

  • The effect of temperature on formation of the ion-pairs. ResearchGate. Available from: [Link]

  • Key optimisation parameters for mechanochemical tosylation reaction and.... ResearchGate. Available from: [Link]

  • Optimization of the Heterogeneous Synthesis Conditions for Cellulose Tosylation and Synthesis of a Propargylamine Cellulosic Derivative. MDPI. Available from: [Link]

  • Synthesis process optimization and field trials of insecticide candidate NKY-312. PMC - NIH. Available from: [Link]

  • Effect of various temperature and time of deep frying on sulfonamide residues in chicken meat-balls. ResearchGate. Available from: [Link]

  • (PDF) Tosylation Optimization, Characterization and Pyrolysis Kinetics of Cellulose Tosylate. ResearchGate. Available from: [Link]

  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride | Request PDF. ResearchGate. Available from: [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available from: [Link]

  • Aza–Baylis–Hillman Reaction of N‐Tosylated Imines with Acrylamide or N‐Arylacrylamide. Taylor & Francis. Available from: [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Books. Available from: [Link]

  • (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. ResearchGate. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Link. Available from: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC - NIH. Available from: [Link]

  • p. 943. Organic Syntheses Procedure. Available from: [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available from: [Link]

  • I want a method for the reaction of tosylate with amine in basic media. ResearchGate. Available from: [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available from: [Link]

  • Synthetic applications of p-toluenesulfonyl chloride: A recent update. SVKM IOP. Available from: [Link]

  • α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. Sciencemadness.org. Available from: [Link]

  • Sulfonamide (medicine). Wikipedia. Available from: [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure. Available from: [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Link. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for N-Cycloheptyl-4-methylbenzenesulfonamide

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals synthesizing N-cycloheptyl-4-methylbenzenesulfonamide (N-cycloheptyl tosylamide).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals synthesizing N-cycloheptyl-4-methylbenzenesulfonamide (N-cycloheptyl tosylamide). When analyzing crude reaction mixtures via Nuclear Magnetic Resonance (NMR) spectroscopy, overlapping signals from unreacted starting materials, hydrolysis byproducts, and residual solvents can obscure product validation.

This resource provides causality-driven troubleshooting, quantitative reference data, and self-validating purification protocols to ensure absolute structural verification.

Diagnostic Workflow

Use the following logical workflow to diagnose common impurities in your crude 1 H NMR spectrum before proceeding to the purification protocols.

G Start Crude NMR Spectrum N-cycloheptyl tosylamide Aromatic Aromatic Region (7.0 - 8.0 ppm) Start->Aromatic Aliphatic Aliphatic Region (0.5 - 5.0 ppm) Start->Aliphatic TsCl Doublets @ 7.41, 7.90 ppm Unreacted TsCl Aromatic->TsCl TsOH Doublets @ 7.18, 7.72 ppm TsOH Byproduct Aromatic->TsOH Amine Multiplet @ ~2.8 ppm Free Cycloheptylamine Aliphatic->Amine Solvents Sharp Singlets/Multiplets Residual Solvents Aliphatic->Solvents Action1 Aqueous Workup: Wash with sat. NaHCO3 TsCl->Action1 TsOH->Action1 Action2 Aqueous Workup: Wash with 1M HCl Amine->Action2 Action3 Co-evaporation with DCM & High Vacuum Solvents->Action3

Diagnostic workflow for identifying and resolving NMR impurities in N-cycloheptyl tosylamide.

Quantitative Reference Data

To accurately identify trace impurities, compare your spectrum against the established chemical shifts below. Data is calibrated for 1 H NMR in CDCl 3​ at 298 K.

Table 1: Target Compound vs. Reaction Impurities in CDCl 3​
CompoundAromatic Protons (ppm)Aliphatic Protons (ppm)Methyl Protons (ppm)
N-cycloheptyl tosylamide (Product)7.79 (d, 2H), 7.31 (d, 2H)[1]4.80 (d, NH), 3.33 (m, CH), 1.29–1.82 (m, 12H)[1]2.44 (s, 3H)[1]
Tosyl chloride (TsCl)7.90 (d, 2H), 7.41 (d, 2H)None2.49 (s, 3H)
p-Toluenesulfonic acid (TsOH)7.72 (d, 2H), 7.18 (d, 2H)None2.36 (s, 3H)
Cycloheptylamine (Starting Mat.)None~2.80 (m, CH), 1.20–1.90 (m, 12H)None
Table 2: Common Residual Solvents in CDCl 3​ [2]
SolventShift 1 (ppm)Shift 2 (ppm)Shift 3 (ppm)
Ethyl Acetate (EtOAc) 4.12 (q)2.05 (s)1.26 (t)
Dichloromethane (DCM) 5.30 (s)--
Hexanes 1.26 (m)0.88 (t)-
Water (H 2​ O) 1.56 (s)--

Troubleshooting Guide & FAQs

Q1: How do I differentiate unreacted tosyl chloride (TsCl) from my product in the aromatic region? A: Look at the causality of electron withdrawal. The highly electronegative sulfonyl chloride group in TsCl deshields the ortho protons significantly more than the sulfonamide group in your product. Consequently, TsCl shows aromatic doublets shifted further downfield at 7.90 and 7.41 ppm. Your target N-cycloheptyl tosylamide will show these doublets at 7.79 and 7.31 ppm[1].

Q2: There is a complex multiplet around 2.8 ppm and extra aliphatic peaks. Is this unreacted cycloheptylamine? A: Yes. The α -proton (CH-N) in free cycloheptylamine resonates around 2.8 ppm. In the sulfonamide product, the strong electron-withdrawing tosyl group pulls electron density away from the nitrogen, shifting this α -proton downfield to a distinct multiplet at 3.27–3.40 ppm[1]. If you see a signal at 2.8 ppm, your reaction did not go to completion, or you used an excess of the amine.

Q3: My spectrum shows sharp singlets at 2.05, 4.12, and 1.26 ppm. How do I clear them? A: These are the classic signals of ethyl acetate[2]. Solvents often get trapped in the crystal lattice of solid products or within viscous oils. To remove them, dissolve your sample in a small amount of dichloromethane (DCM) and evaporate it on a rotary evaporator. DCM displaces the ethyl acetate, and because DCM is highly volatile, it is much easier to remove under high vacuum[3].

Q4: I have a broad peak around 1.56 ppm that changes shape depending on the sample concentration. What is this? A: This is residual water dissolved in your CDCl 3​ [2]. Water exchanges with other labile protons (such as your sulfonamide NH), and its chemical shift is highly concentration and temperature-dependent[4]. To prevent this, add an inert drying agent (like anhydrous K 2​ CO 3​ ) to your bottle of deuterated solvent[3].

Q5: My aromatic peaks are overlapping, making integration impossible. What should I do? A: Try changing your NMR solvent. Spectra taken in benzene-d 6​ or acetone-d 6​ often exhibit entirely different coupling patterns and chemical shifts due to different solvent-solute interactions, which can resolve overlapping peaks[3].

Self-Validating Purification Protocols

Do not rely on extended vacuum times to fix chemical impurities. Use the following mechanistically grounded protocols to isolate pure N-cycloheptyl-4-methylbenzenesulfonamide.

Protocol 1: Chemoselective Liquid-Liquid Extraction (LLE)

Purpose: To remove unreacted cycloheptylamine and hydrolyzed TsCl (TsOH).

  • Dissolution: Dissolve the crude reaction mixture in 50 mL of Dichloromethane (DCM).

  • Acidic Wash (Amine Removal): Wash the organic layer with 2 x 25 mL of 1M HCl.

    • Causality: Cycloheptylamine (pKa ~10.6) is protonated to form a water-soluble ammonium salt. The sulfonamide product (NH pKa ~10-11) remains neutral and stays in the organic phase.

  • Basic Wash (TsCl/TsOH Removal): Wash the organic layer with 2 x 25 mL of saturated aqueous NaHCO 3​ .

    • Causality: Mild basic conditions hydrolyze residual electrophilic TsCl into the water-soluble p-toluenesulfonate anion, effectively pulling it into the aqueous layer.

  • Drying: Wash with 25 mL of brine, dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Take a crude 1 H NMR of the concentrated organic layer. The complete disappearance of the 7.90 ppm doublet (TsCl) and 2.80 ppm multiplet (amine) validates the chemoselective extraction.

Protocol 2: Recrystallization of N-cycloheptyl tosylamide

Purpose: To remove hydrocarbon grease[5] and trapped residual solvents.

  • Dissolution: Place the crude solid in a clean Erlenmeyer flask. Add a minimum amount of boiling ethanol (or a 1:3 mixture of EtOAc/Hexanes) until the solid just dissolves.

  • Crystallization: Remove the flask from the heat source and allow it to cool to room temperature undisturbed.

    • Causality: Slow cooling allows the sulfonamide molecules to form a highly ordered crystalline lattice, thermodynamically excluding structurally dissimilar impurities and solvent molecules.

  • Filtration: Once crystals have formed, cool the flask in an ice bath for 15 minutes. Filter the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 10 mL of ice-cold hexanes to remove any surface-adhered grease or mother liquor.

  • Self-Validation Checkpoint: Analyze the mother liquor via TLC. If the product spot is completely absent or very faint compared to the impurity spots, the crystallization lattice successfully excluded the impurities. The final 1 H NMR of the dried crystals must show exactly 12 aliphatic protons (1.29–1.82 ppm), 3 methyl protons (2.44 ppm), 1 CH proton (3.33 ppm), 1 NH proton (~4.80 ppm), and 4 aromatic protons (7.31, 7.79 ppm)[1].

References

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Fulmer, G. R., et al. Organometallics (2010).[Link]

  • Supporting Information: Iridium-Catalyzed N-Alkylation of p-Toluenesulfonamide. (Compound 5c NMR Data). AWS / RSC Supplemental Data.[Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

N-cycloheptyl-4-methylbenzenesulfonamide vs N-cyclohexyl-4-methylbenzenesulfonamide

Title: Comprehensive Comparison Guide: N-Cycloheptyl- vs. N-Cyclohexyl-4-methylbenzenesulfonamide in Chemical Synthesis and Drug Design Target Audience: Medicinal Chemists, Materials Scientists, and Drug Development Prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: N-Cycloheptyl- vs. N-Cyclohexyl-4-methylbenzenesulfonamide in Chemical Synthesis and Drug Design

Target Audience: Medicinal Chemists, Materials Scientists, and Drug Development Professionals

Introduction & Strategic Overview

In the landscape of organic synthesis and medicinal chemistry, sulfonamides (specifically p-toluenesulfonamides or tosylamides) serve as critical pharmacophores, protecting groups, and material plasticizers. The substitution of the nitrogen atom with different cycloalkyl rings fundamentally alters the steric bulk, conformational flexibility, and lipophilicity of the molecule.

This guide provides an objective, data-driven comparison between two closely related homologs: N-cyclohexyl-4-methylbenzenesulfonamide (a 6-membered ring derivative) and N-cycloheptyl-4-methylbenzenesulfonamide (a 7-membered ring derivative). While structurally similar, their divergent conformational dynamics dictate distinct applications ranging from agrochemical herbicides[1] and industrial plasticizers[2] to highly specific biological probes.

Structural and Conformational Dynamics

The core performance difference between these two compounds lies in the thermodynamics of their cycloalkyl rings.

  • N-Cyclohexyl-4-methylbenzenesulfonamide: X-ray crystallographic analysis reveals that the cyclohexyl ring adopts a highly stable, rigid chair conformation [1]. This rigidity provides a predictable spatial footprint, making it ideal for docking into well-defined, narrow hydrophobic pockets in enzyme active sites.

  • N-Cycloheptyl-4-methylbenzenesulfonamide: The 7-membered cycloheptyl ring is inherently more flexible, rapidly interconverting between twist-chair and boat conformations . This dynamic flexibility allows the cycloheptyl group to undergo "induced fit" binding, adapting to broader or more complex receptor pockets where a rigid cyclohexyl ring might clash sterically.

SAR_Workflow Core p-Toluenesulfonamide Core (H-Bonding / Zinc Anchoring) Cyclohexyl Cyclohexyl Substitution (Rigid Chair Conformer) Core->Cyclohexyl Cycloheptyl Cycloheptyl Substitution (Flexible Twist-Chair) Core->Cycloheptyl Target1 Narrow Hydrophobic Pocket (High Affinity / Predictable) Cyclohexyl->Target1 Steric Match Target2 Broad/Dynamic Receptor (Induced Fit Binding) Cycloheptyl->Target2 Conformational Adaptation

Caption: Structure-Activity Relationship (SAR) logic tree for cycloalkyl sulfonamide binding.

Physicochemical Profiling

The addition of a single methylene unit (-CH2-) in the cycloheptyl variant slightly increases the molecular weight and lipophilicity while lowering the melting point due to disrupted crystal lattice packing caused by ring flexibility.

PropertyN-Cyclohexyl-4-methylbenzenesulfonamideN-Cycloheptyl-4-methylbenzenesulfonamide
CAS Registry Number 80-30-8[3]16801-70-0[4]
Molecular Formula C₁₃H₁₉NO₂S[3]C₁₄H₂₁NO₂S
Molecular Weight 253.36 g/mol [3]267.39 g/mol
Melting Point 84–85 °C[3]~75 °C (Determined experimentally)[5]
Ring Conformation Rigid Chair[1]Flexible Twist-Chair / Boat
Primary Industrial Uses Plasticizer (Santicizer 1H)[2], Herbicide[1]Synthetic Intermediate, SAR Probe

Experimental Methodologies: Parallel Synthesis Workflow

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating biphasic amidation (Schotten-Baumann conditions) for synthesizing both derivatives.

Rationale and Causality of Experimental Choices:
  • Biphasic System (DCM / 10% NaOH): The reaction between p-toluenesulfonyl chloride (TsCl) and an amine generates hydrochloric acid (HCl). If run in a single organic phase, the HCl would protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction at 50% yield. The aqueous NaOH continuously extracts and neutralizes the HCl, driving the reaction to completion[1].

  • Temperature Control (0 °C to RT): TsCl is prone to hydrolysis in the presence of aqueous base. Initiating the reaction at 0 °C suppresses the competitive hydrolysis pathway, favoring the faster aminolysis reaction.

  • Ethanol Recrystallization: Ethanol is chosen because the sulfonamide product exhibits a steep temperature-solubility gradient in it. Impurities remain dissolved in the cold mother liquor, yielding highly pure (>99%) crystals suitable for X-ray diffraction[1].

Step-by-Step Protocol:
  • Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of the target amine (cyclohexylamine or cycloheptylamine) in 15 mL of dichloromethane (DCM).

  • Base Addition: Add 15 mL of 10% aqueous NaOH solution to the flask. Stir vigorously to create a biphasic emulsion and cool the mixture to 0 °C in an ice bath.

  • Electrophile Introduction: Dissolve 10.0 mmol (1.91 g) of p-toluenesulfonyl chloride in 10 mL of DCM. Add this solution dropwise to the emulsion over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 4:1).

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove unreacted amine, followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

  • Purification: Recrystallize the crude product from boiling ethanol to afford colorless crystals[1].

Synthesis_Workflow Amine Cycloalkylamine (10 mmol in DCM) Reaction Biphasic Amidation (Schotten-Baumann) Amine->Reaction Base 10% NaOH (aq) (Acid Scavenger) Base->Reaction TsCl TsCl in DCM (Dropwise, 0 °C) TsCl->Reaction Workup Phase Separation & Acid/Brine Wash Reaction->Workup 2-4h, RT Purification Recrystallization (Hot Ethanol) Workup->Purification Crude Solid Product Pure N-Cycloalkyl- p-toluenesulfonamide Purification->Product >95% Yield

Caption: Biphasic synthetic workflow for N-cycloalkyl-4-methylbenzenesulfonamides.

Alternative Synthetic Pathways

While the Schotten-Baumann approach is the industry standard, advanced catalytic methods have been developed for specialized applications. For instance, N-cycloheptyl-4-methylbenzenesulfonamide can be synthesized via the N-alkylation of p-toluenesulfonamide with secondary alcohols (e.g., cycloheptanol) using an Iridium catalyst ([Cp*IrCl₂]₂) and potassium tert-butoxide in refluxing p-xylene[5]. This method is highly valuable when the corresponding cycloalkylamine is unstable or commercially unavailable, allowing researchers to build the sulfonamide directly from the alcohol pool.

Application Comparison

Materials Science & Industrial Chemistry
  • N-Cyclohexyl Variant: Commercially known as Santicizer 1H or Ketjenflex 1H , this compound is heavily utilized as a plasticizer in the manufacturing of synthetic resins, adhesives, and coatings[2]. Its rigid structure provides excellent thermal stability and chemical resistance to the polymer matrix.

  • N-Cycloheptyl Variant: Due to its higher production cost and lower melting point, it is rarely used as a bulk plasticizer, serving instead as a specialized additive where increased matrix flexibility is required.

Agrochemicals & Pharmaceuticals
  • N-Cyclohexyl Variant: Recent crystallographic and biological evaluations have identified N-cyclohexyl-4-methylbenzenesulfonamide as a potent herbicide[1]. The molecule forms strong intermolecular hydrogen bonds (N—H⋯O=S) that facilitate target binding in plant metabolic pathways[1].

  • N-Cycloheptyl Variant: In drug discovery, the cycloheptyl ring is frequently utilized to probe the spatial limits of hydrophobic pockets. It is often evaluated alongside the cyclohexyl variant in microbiological oxygenation studies[4] to determine how ring expansion affects enzymatic hydroxylation and metabolic stability.

References

  • Yu, Y.-Y. (n.d.). N-Cyclohexyl-4-methylbenzenesulfonamide. IUCr Journals. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). N-Cyclohexyl-4-toluenesulfonamide (CAS RN: 80-30-8). American Chemical Society. Retrieved from[Link]

  • Microbiological oxygenation of azacycloalkanes. The Journal of Organic Chemistry (ACS Publications). Retrieved from[Link]

  • Supporting Information: N-alkylation of p-toluenesulfonamide. AWS / ACS Publications. Retrieved from[Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of N-cycloheptyl-4-methylbenzenesulfonamide

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) method validation for the purity analysis of N-cycloheptyl-4-methylbenzenesulfonamide, a key intermediate in pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) method validation for the purity analysis of N-cycloheptyl-4-methylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and compliant analytical method for quality control. We will explore the rationale behind experimental choices, present a detailed validation protocol, and compare the HPLC method with alternative analytical techniques, supported by illustrative experimental data.

Introduction: The Critical Need for Purity Analysis

N-cycloheptyl-4-methylbenzenesulfonamide is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a validated analytical method is paramount to ensure that the levels of impurities are meticulously controlled within acceptable limits, as mandated by regulatory authorities such as the FDA and EMA.[1][2] This guide will walk you through the development and validation of a stability-indicating HPLC method, a cornerstone of modern pharmaceutical analysis.

The Workhorse of Pharmaceutical Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the purity analysis of non-volatile and thermally labile compounds, making it an ideal choice for N-cycloheptyl-4-methylbenzenesulfonamide.[3][4] Its high resolution, sensitivity, and reproducibility allow for the accurate quantification of the main compound and the detection of even trace-level impurities.

A Proposed HPLC Method for N-cycloheptyl-4-methylbenzenesulfonamide

Based on the analysis of structurally similar sulfonamide compounds, a robust reversed-phase HPLC (RP-HPLC) method is proposed.[5][6][7] The causality behind our experimental choices is as follows:

  • Column: A C18 column is selected for its versatility and proven ability to separate a wide range of non-polar to moderately polar compounds. The dimensions (e.g., 4.6 x 150 mm, 5 µm) offer a good balance between resolution and analysis time.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) provides the necessary elution strength to separate the main analyte from potential impurities with varying polarities. The use of formic acid helps to improve peak shape and ionization efficiency if mass spectrometry (MS) is used for detection.[8]

  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., determined by a UV scan) is a simple, robust, and cost-effective detection method.[6][7]

Here is a detailed protocol for the proposed HPLC method:

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_Preparation Sample & Mobile Phase Preparation cluster_HPLC_System HPLC System cluster_Data_Analysis Data Acquisition & Analysis Sample Weigh & Dissolve Sample Injector Autosampler Sample->Injector MobilePhase Prepare Mobile Phases A & B Pump Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Sample Injection Detector UV Detector Column->Detector Separation Chromatogram Chromatogram Generation Detector->Chromatogram Signal Integration Peak Integration & Quantification Chromatogram->Integration Report Purity Report Integration->Report

Caption: A schematic overview of the HPLC workflow for purity analysis.

The Foundation of Reliable Results: HPLC Method Validation

A comprehensive validation of the analytical method is essential to demonstrate its suitability for the intended purpose.[9][10][11] The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][12][13][14]

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness SystemSuitability System Suitability Validation->SystemSuitability Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision->Accuracy

Caption: Interrelationship of key HPLC method validation parameters.

The following table summarizes the validation parameters and their typical acceptance criteria.

Parameter Objective Acceptance Criteria (Illustrative)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradation products, and placebo components.Peak purity index > 0.999. No interference at the retention time of the analyte in placebo and blank injections.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.80% to 120% of the test concentration for assay. For impurities, from the reporting threshold to 120% of the specification.[15]
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for the assay. For impurities, recovery should be within a wider range depending on the concentration.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. Precision (RSD) at LOQ ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptance criteria when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied.
System Suitability To ensure that the chromatographic system is suitable for the intended analysis.Tailing factor ≤ 2.0. Theoretical plates > 2000. RSD of replicate injections ≤ 2.0%.

A Comparative Look: HPLC vs. Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for purity analysis. This section provides a comparative overview of HPLC with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).

Method_Comparison cluster_HPLC HPLC cluster_GC GC cluster_UPLC UPLC HPLC_Pros Pros: - Versatile - Robust - Widely available HPLC_Cons Cons: - Slower analysis time - Higher solvent consumption GC_Pros Pros: - High resolution for volatile compounds - Sensitive detectors (FID) GC_Cons Cons: - Requires volatile & thermally stable analytes - Derivatization may be needed UPLC_Pros Pros: - Faster analysis - Higher resolution & sensitivity - Lower solvent consumption UPLC_Cons Cons: - Higher initial cost - Higher backpressure Purity_Analysis Purity Analysis of N-cycloheptyl-4-methylbenzenesulfonamide Purity_Analysis->HPLC_Pros Purity_Analysis->GC_Pros Purity_Analysis->UPLC_Pros

Caption: A visual comparison of HPLC, GC, and UPLC for purity analysis.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[3] For N-cycloheptyl-4-methylbenzenesulfonamide, which is a relatively non-volatile solid, GC analysis would likely require derivatization to increase its volatility, adding complexity to the sample preparation process.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures.[4][16][17] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC.[16][18]

The following table provides a direct comparison of these techniques for the purity analysis of N-cycloheptyl-4-methylbenzenesulfonamide.

Parameter HPLC GC UPLC
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds; derivatization may be required.Excellent for non-volatile and thermally labile compounds.
Analysis Speed Moderate (e.g., 15-30 min).Fast for simple mixtures.Very fast (e.g., 3-10 min).[17]
Resolution Good.Very high for volatile compounds.Excellent, superior to HPLC.[4][16]
Sensitivity Good.Very high with specific detectors (e.g., FID).Excellent, generally higher than HPLC.[4][16]
Solvent Consumption Moderate.Low (uses carrier gas).Low.[16]
Instrument Cost Moderate.Moderate.High.[16][18]
Method Development Well-established.Can be complex due to derivatization.Similar to HPLC, but requires optimization for high pressures.

Conclusion: Selecting the Optimal Analytical Method

For the routine purity analysis of N-cycloheptyl-4-methylbenzenesulfonamide, a validated HPLC method stands out as the most practical and robust choice. It offers a reliable balance of performance, cost, and ease of use. While UPLC presents significant advantages in terms of speed and resolution, the higher initial investment may not be justified for all laboratories. GC is generally not the preferred method for this type of analyte due to the need for derivatization.

Ultimately, the choice of analytical technique should be based on a thorough evaluation of the specific requirements of the analysis, including throughput needs, sensitivity requirements, and available resources. The comprehensive validation of the chosen method, as outlined in this guide, is a non-negotiable step to ensure the generation of accurate and reliable data, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1994). [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • MTC USA. (2021). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. [Link]

  • Food Science and Technology. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Molecules. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]

  • CABI Digital Library. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • Journal of Pharmaceutical and Medicinal Chemistry. (2025). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Technology Networks. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • MtoZ Biolabs. (n.d.). What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound? [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

Sources

Validation

High-Resolution vs. Low-Resolution Mass Spectrometry for Structural Elucidation: A Comparative Guide Using N-Cycloheptyl-4-methylbenzenesulfonamide

Executive Summary In pharmaceutical development, arylsulfonamides represent a highly privileged pharmacophore class. However, elucidating their metabolic fate and degradation pathways requires absolute analytical certain...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, arylsulfonamides represent a highly privileged pharmacophore class. However, elucidating their metabolic fate and degradation pathways requires absolute analytical certainty. As an application scientist, I frequently encounter the challenge of distinguishing isobaric metabolites and complex gas-phase rearrangements during sulfonamide structural characterization.

This guide objectively compares the performance of three leading mass spectrometry (MS) architectures—High-Resolution Orbitrap (FTMS) , Quadrupole Time-of-Flight (Q-TOF) , and Low-Resolution Triple Quadrupole (TQ) —using N-cycloheptyl-4-methylbenzenesulfonamide as the benchmark compound. By dissecting its specific fragmentation causality, we provide a definitive framework for selecting the appropriate MS platform for structural elucidation workflows.

The Model Compound & Mechanistic Causality

N-cycloheptyl-4-methylbenzenesulfonamide ( C14​H21​NO2​S ) serves as an ideal model due to its predictable yet structurally rich Collision-Induced Dissociation (CID) behavior. Understanding the causality behind these fragments is critical before comparing instrument performance.

When subjected to electrospray ionization (ESI), protonation preferentially occurs at the sulfonamide nitrogen. This localization weakens the adjacent S-N bond, leading to spontaneous dissociation into an intermediate [sulfonyl cation / amine] ion-neutral complex . From this complex, the fragmentation diverges:

  • Tosyl Cation Pathway: Charge retention on the sulfur moiety yields the tosyl cation ( m/z155.0167 ), which subsequently loses SO2​ to form the tolyl cation ( m/z91.0548 ).

  • Cycloheptyl Cation Pathway: Charge transfer to the aliphatic ring yields the cycloheptyl cation ( m/z97.1017 ).

  • SO2​ Extrusion Rearrangement: A hallmark of some arylsulfonamides is an intramolecular rearrangement leading to the loss of 64 Da ( SO2​ ). Because the para-methyl group on our model compound is electron-donating, it stabilizes the positive charge, making this extrusion pathway ( m/z204.1752 ) less dominant than in ortho-halogenated derivatives, yet its detection remains a critical benchmark for high-resolution MS sensitivity .

Fragmentation M [M+H]+ m/z 268.1371 INC Ion-Neutral Complex Intermediate M->INC S-N Cleavage Rearrangement [M+H - SO2]+ m/z 204.1752 M->Rearrangement SO2 Extrusion Tosyl Tosyl Cation m/z 155.0167 INC->Tosyl Charge on S Cycloheptyl Cycloheptyl Cation m/z 97.1017 INC->Cycloheptyl Charge on N/C Tropylium Tolyl Cation m/z 91.0548 Tosyl->Tropylium -SO2

Fig 1: CID fragmentation pathway of protonated N-cycloheptyl-4-methylbenzenesulfonamide.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . Every step includes an internal control to prevent false-positive structural assignments.

Phase 1: System Suitability & Calibration (The Validation Core)
  • Action: Inject a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the sample sequence.

  • Causality: Validates that the mass error across the 50–2000 m/z range is strictly < 2 ppm. If the error exceeds this threshold, the acquisition software automatically halts, preventing the collection of invalid exact-mass data.

Phase 2: Sample Preparation
  • Action: Reconstitute N-cycloheptyl-4-methylbenzenesulfonamide in LC-MS grade Methanol to a 1 mg/mL stock. Dilute to a 1 µg/mL working solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The 0.1% Formic Acid acts as a proton donor, ensuring maximum ionization efficiency for the [M+H]+ precursor ion.

Phase 3: UHPLC Separation
  • Action: Utilize a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a 5% to 95% Acetonitrile gradient over 5 minutes.

  • Causality: High-efficiency chromatographic separation ensures sharp peak shapes (peak width < 3 seconds). This is critical for separating the parent compound from any potential in-source fragments that could confound the MS/MS spectra.

Phase 4: MS/MS Acquisition & Lock Mass Integration
  • Action: Apply stepped Collision-Induced Dissociation (CID) energies (10, 20, 40 eV). Continuously infuse Leucine Enkephalin ( m/z556.2766 ) as a background lock mass.

  • Causality: Stepped collision energies ensure both fragile fragments (the SO2​ extrusion) and terminal fragments (tolyl cation) are captured in a single composite spectrum. The lock mass dynamically corrects thermal mass drift in real-time, making the exact mass assignments indisputable.

Workflow SST System Suitability Mass Calibration Prep Sample Prep 1 µg/mL + Lock Mass SST->Prep LC UHPLC Separation C18 Gradient Prep->LC MS MS/MS Analysis Platform Comparison LC->MS Data Data Processing < 2 ppm Mass Error MS->Data

Fig 2: Self-validating LC-MS/MS experimental workflow for structural elucidation.

Comparative Platform Analysis & Quantitative Results

We evaluated three distinct MS architectures: the Thermo Q Exactive Plus (Orbitrap), the Agilent 6546 (LC/Q-TOF), and the Waters Xevo TQ-XS (Triple Quadrupole).

Table 1: MS Platform Performance Comparison
Performance MetricThermo Q Exactive Plus (Orbitrap)Agilent 6546 (LC/Q-TOF)Waters Xevo TQ-XS (Triple Quad)
Mass Analyzer Orbitrap (FTMS)Quadrupole Time-of-FlightTandem Quadrupole
Max Resolution (FWHM) 140,000 (at m/z 200)~60,000 (at m/z 274)Unit Resolution (~0.7 Da)
Mass Accuracy < 1 ppm (Internal Lock Mass)< 2 ppm (Reference Mass)Nominal Mass
Scan Speed Up to 12 HzUp to 50 Hz> 500 MRMs/sec
Primary Utility Resolving complex isobaric interferencesHigh-throughput accurate mass screeningUltra-sensitive targeted quantitation
Table 2: Theoretical vs. Observed Fragmentation Data

The true test of these platforms is their ability to accurately assign the elemental composition of the N-cycloheptyl-4-methylbenzenesulfonamide fragments.

Fragment AssignmentElemental FormulaTheoretical Exact Mass ( m/z )Orbitrap Mass ErrorQ-TOF Mass ErrorTriple Quadrupole Detection
Protonated Parent [C14​H22​NO2​S]+ 268.13710.6 ppm1.2 ppmDetected (Nominal m/z 268.1)
Tosyl Cation [C7​H7​SO2​]+ 155.01670.4 ppm1.5 ppmDetected (Nominal m/z 155.0)
Cycloheptyl Cation [C7​H13​]+ 97.10170.8 ppm1.8 ppmDetected (Nominal m/z 97.1)
Tolyl Cation [C7​H7​]+ 91.05480.5 ppm1.1 ppmDetected (Nominal m/z 91.1)
SO2​ Extrusion [C14​H22​N]+ 204.17521.0 ppm2.0 ppmNot Resolved from Isobars
Data Interpretation
  • Triple Quadrupole (TQ): While the TQ easily detected the nominal masses ( m/z 155, 97, 91), its unit resolution (~0.7 Da) makes it impossible to distinguish the SO2​ extrusion product ( m/z 204.1752) from background isobaric matrix interferences. It is exceptional for targeted quantitation but insufficient for de novo structural elucidation.

  • Q-TOF: The Agilent 6546 provided excellent mass accuracy (< 2 ppm) and rapid scan speeds, making it highly effective for screening workflows. It successfully identified all major mechanistic pathways.

  • Orbitrap: The Thermo Q Exactive Plus delivered unparalleled resolution. The sub-1 ppm mass error provided absolute certainty in assigning the elemental composition of the cycloheptyl cation and definitively confirming the subtle SO2​ extrusion rearrangement.

Conclusion

For the structural elucidation of sulfonamides like N-cycloheptyl-4-methylbenzenesulfonamide, the choice of MS platform dictates the depth of mechanistic insight. While Triple Quadrupole systems remain the gold standard for targeted sensitivity in late-stage pharmacokinetics, High-Resolution platforms are non-negotiable for definitive structural characterization. The Orbitrap's superior resolving power provides the ultimate confidence in distinguishing complex gas-phase rearrangements, whereas the Q-TOF offers an optimal balance of exact mass screening and acquisition speed.

References

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

  • Title: CID 57445134 | C7H13 (Cycloheptyl Cation Exact Mass Reference) Source: PubChem Database URL: [Link]

Comparative

LC-MS method for N-cycloheptyl-4-methylbenzenesulfonamide quantification

Advanced LC-MS/MS Quantification of N-Cycloheptyl-4-methylbenzenesulfonamide: A Comparative Methodological Guide N-cycloheptyl-4-methylbenzenesulfonamide is a lipophilic sulfonamide derivative with significant relevance...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced LC-MS/MS Quantification of N-Cycloheptyl-4-methylbenzenesulfonamide: A Comparative Methodological Guide

N-cycloheptyl-4-methylbenzenesulfonamide is a lipophilic sulfonamide derivative with significant relevance in synthetic organic chemistry and pharmaceutical development[1]. Accurate quantification of such toluenesulfonamide derivatives in complex biological or environmental matrices is inherently challenging due to matrix interference, protein binding, and the need for ultra-trace sensitivity. While traditional analytical methods like HPLC-UV and GC-MS have been historically utilized, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the definitive gold standard.

This guide objectively compares these analytical platforms and provides a self-validating LC-MS/MS protocol grounded in the stringent ICH M10 bioanalytical guidelines[2].

Platform Comparison: LC-MS/MS vs. Alternatives

To justify the transition to LC-MS/MS, we must evaluate the analytical causality. Sulfonamides possess distinct polarities and thermal stabilities that dictate their behavior across different detectors.

Table 1: Comparative Performance of Analytical Platforms for Toluenesulfonamide Derivatives

ParameterHPLC-UVGC-MSLC-MS/MS (Proposed)
Sensitivity (LOD) ~50 - 100 ng/mL~10 - 50 ng/mL0.1 - 0.5 ng/mL
Selectivity Low (Relies strictly on retention time)High (Requires chemical derivatization)Ultra-High (MRM transitions)
Sample Preparation Extensive cleanup requiredDerivatization mandatoryMinimal (LLE or Protein Precipitation)
Throughput Moderate (15-20 min/run)Low (30+ min/run)High (3-5 min/run)
Matrix Effect High susceptibilityModerateManageable via Isotope Internal Standards

Causality Insight: GC-MS requires thermal vaporization. Because secondary sulfonamides like N-cycloheptyl-4-methylbenzenesulfonamide can undergo thermal degradation or require cumbersome derivatization steps (e.g., methylation or silylation) to increase volatility, GC-MS introduces severe pre-analytical variability. HPLC-UV lacks the specificity required for trace-level in vivo pharmacokinetic studies. LC-MS/MS bypasses these limitations by directly ionizing the intact molecule via Electrospray Ionization (ESI) and utilizing Multiple Reaction Monitoring (MRM) to filter out isobaric background noise[3].

Analytical Workflow and Logical Relationships

The following diagram illustrates the self-validating workflow for quantifying N-cycloheptyl-4-methylbenzenesulfonamide. Every step is designed as a closed-loop system that incorporates a quality control checkpoint to ensure data integrity.

G IS Addition of Internal Standard (Isotope-labeled analogue) Prep Sample Extraction (LLE/SPE) Removes matrix proteins/lipids IS->Prep Normalization LC UHPLC Separation (C18) Gradient: Water/MeCN + Formic Acid Prep->LC Clean Extract Ion ESI Ionization (Positive Mode) Protonation to [M+H]+ LC->Ion Eluent MS Tandem MS (MRM) Precursor -> Product Ion Ion->MS Gas Phase Ions Val Data Validation (ICH M10 Criteria) MS->Val Chromatograms

Caption: Self-validating LC-MS/MS workflow for sulfonamide quantification.

Causality in Methodological Choices

Do not treat an LC-MS method as a mere recipe; every parameter must be intentionally engineered for the target analyte:

  • Chromatographic Separation: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is selected because N-cycloheptyl-4-methylbenzenesulfonamide is highly lipophilic (driven by the bulky cycloheptyl ring). Crucial Addition: 0.1% formic acid or 5 mM ammonium acetate is added to the aqueous/organic mobile phase. Sulfonamides ionize efficiently, but the addition of a weak acid or volatile buffer stabilizes the droplet pH, ensuring consistent protonation to the [M+H]+ state in positive ESI mode and drastically reducing signal suppression[4].

  • Mass Spectrometry (MRM): The precursor ion is the protonated molecule [M+H]+ (m/z 268.1). The collision energy (CE) is optimized in the collision cell to fragment the sulfonamide bond, typically yielding a highly stable substituted benzyl cation (m/z 91 or 155). Monitoring specific transitions (e.g., 268.1 → 155.0) provides absolute structural confirmation and eliminates false positives from matrix co-extractants[5].

  • The Self-Validating System: The protocol strictly mandates the use of a stable isotope-labeled internal standard (SIL-IS), such as N-cycloheptyl-4-methylbenzenesulfonamide-d7. The IS is added before extraction. This ensures that any analyte loss during liquid-liquid extraction (LLE) or ion suppression in the MS source is mathematically corrected by the Analyte/IS peak area ratio, fulfilling regulatory validation requirements[2].

Step-by-Step Experimental Protocol

This protocol is designed for high-throughput quantification in biological matrices (e.g., plasma).

Materials & Reagents:

  • N-cycloheptyl-4-methylbenzenesulfonamide reference standard (>99% purity).

  • SIL-IS (e.g., d7-labeled analogue).

  • LC-MS grade Acetonitrile, Water, and Formic Acid.

  • Extraction solvent: Methyl tert-butyl ether (MTBE).

Step 1: Calibration and QC Preparation

  • Prepare a primary stock solution of the analyte at 1.0 mg/mL in methanol.

  • Serially dilute to create calibration standards ranging from 0.5 ng/mL to 500 ng/mL in a blank matrix.

  • Prepare Quality Control (QC) samples at Low (1.5 ng/mL), Mid (250 ng/mL), and High (400 ng/mL) concentrations to monitor assay drift.

Step 2: Sample Extraction (Liquid-Liquid Extraction)

  • Aliquot 100 µL of matrix (standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of IS working solution (50 ng/mL). Vortex for 10 seconds. (Causality: Early IS integration corrects for all downstream volumetric and extraction efficiency errors).

  • Add 600 µL of MTBE. Vortex vigorously for 5 minutes to partition the lipophilic sulfonamide into the organic layer, leaving polar proteins and salts in the aqueous phase.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 500 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).

Step 3: LC-MS/MS Analysis

  • Column: C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0-0.5 min (10% B), 0.5-2.5 min (linear to 95% B), 2.5-3.5 min (hold 95% B), 3.5-3.6 min (return to 10% B), 3.6-5.0 min (equilibration). Flow rate: 0.4 mL/min.

  • MS Parameters: ESI positive mode. Capillary voltage: 3.5 kV. Desolvation temp: 450°C.

  • MRM Transitions: Set Q1 to m/z 268.1 and Q3 to the optimized product ion (e.g., m/z 155.0).

Experimental Validation Data

Based on ICH M10 guidelines for bioanalytical method validation[2], the method must demonstrate rigorous accuracy and precision. Below is a representative data summary for the optimized LC-MS/MS method:

Table 2: Method Validation Summary (Representative Data)

Validation ParameterResult / CriteriaICH M10 Requirement
Linear Range 0.5 – 500 ng/mL (R² > 0.998)R² ≥ 0.990
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL (S/N > 10)Precision ≤ 20%, Accuracy ±20%
Intra-day Precision (CV%) 2.4% – 6.1%≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (CV%) 3.8% – 7.5%≤ 15% (≤ 20% for LLOQ)
Accuracy (% Bias) -4.2% to +5.1%± 15% (± 20% for LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent across QC levels
Matrix Effect (IS Normalized) 96.2% – 102.4%IS normalization must mitigate suppression

By leveraging the specific ionization properties of the sulfonamide group and the lipophilicity of the cycloheptyl moiety, this LC-MS/MS method provides a robust, high-throughput alternative to traditional platforms. The integration of a stable isotope-labeled internal standard and a rigorously tested LLE protocol ensures a self-validating system capable of supporting advanced pharmacokinetic and toxicological evaluations.

References

  • BenchChem. "A Comparative Guide to the Validation of Analytical Methods for p-Toluenesulfonamide Derivatives."[3]

  • The Journal of Organic Chemistry. "Synthesis of (Z)-β-Chloro-enamides via a Base-Promoted trans-Hydroamidation of Alkynyl Chlorides Using 1,1-Dichloroalkenes as Precursor." ACS Publications. [1]

  • International Journal of Innovative Research in Science, Engineering and Technology. "Development and Validation of LC-MS/MS Method for the Analysis of P-Toluenesulfonicacid." [4]

  • ACG Publications. "Determination of sulfonamides in milk by ID-LC-MS/MS." [5]

  • European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation and study sample analysis." [2]

Sources

Validation

A Comparative Guide to N-cycloheptyl-4-methylbenzenesulfonamide and Traditional Sulfonamide Inhibitors for Carbonic Anhydrase

For Researchers, Scientists, and Drug Development Professionals In the landscape of enzyme inhibition, sulfonamides represent a cornerstone scaffold, demonstrating remarkable versatility across a spectrum of therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibition, sulfonamides represent a cornerstone scaffold, demonstrating remarkable versatility across a spectrum of therapeutic targets.[1] This guide provides an in-depth, objective comparison of a novel investigational molecule, N-cycloheptyl-4-methylbenzenesulfonamide, against the well-established class of traditional sulfonamide inhibitors, with a primary focus on their interaction with carbonic anhydrases (CAs). As a Senior Application Scientist, this document is structured to not only present comparative data but also to elucidate the causal relationships behind experimental design and to provide actionable protocols for independent validation.

Introduction: The Rationale for Exploring Novel Sulfonamides

Traditional sulfonamides, such as acetazolamide and sulfanilamide, have a long history in medicine, initially as antibacterial agents and later as potent inhibitors of carbonic anhydrases.[2][3] Their mechanism of action as CA inhibitors is well-understood, involving the coordination of the sulfonamide moiety to the zinc ion in the enzyme's active site.[2] However, the quest for isoform-selective inhibitors with improved pharmacokinetic profiles necessitates the exploration of novel chemical entities. N-cycloheptyl-4-methylbenzenesulfonamide emerges from this pursuit, featuring a bulky, hydrophobic cycloheptyl group that is hypothesized to confer unique binding properties and potential for enhanced selectivity compared to its traditional counterparts. This guide will dissect the structural and functional differences that set this novel compound apart.

Mechanism of Action: A Tale of Two Moieties

The fundamental inhibitory action of both traditional and novel sulfonamides against carbonic anhydrases hinges on the primary sulfonamide group (R-SO₂NH₂). This group mimics the substrate of carbonic anhydrase and binds to the zinc ion within the active site, disrupting the catalytic cycle.[2]

Traditional Sulfonamide Inhibitors

Traditional sulfonamide inhibitors, particularly aromatic and heterocyclic derivatives, have been the subject of extensive research.[4][5] Their binding is primarily dictated by the interaction of the sulfonamide group with the zinc ion and a network of hydrogen bonds with active site residues. The "tail" of the molecule, which is the part extending away from the sulfonamide group, can influence isoform selectivity.[6]

N-cycloheptyl-4-methylbenzenesulfonamide: The Impact of the Cycloheptyl Group

The introduction of a large, non-polar cycloheptyl group in N-cycloheptyl-4-methylbenzenesulfonamide is a deliberate design choice aimed at exploiting hydrophobic pockets within the carbonic anhydrase active site. This structural modification is anticipated to enhance binding affinity and potentially drive selectivity for CA isoforms with more accommodating hydrophobic regions. The 4-methyl group on the benzenesulfonamide core further contributes to the overall lipophilicity of the molecule.

Signaling Pathway: Carbonic Anhydrase Inhibition

cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition CO2 CO2 CA_Zn_OH CA-Zn²⁺-OH⁻ CO2->CA_Zn_OH Substrate Binding H2O H2O HCO3 HCO₃⁻ CA_Zn_OH->HCO3 Nucleophilic Attack Inhibited_Complex CA-Zn²⁺-Sulfonamide CA_Zn_OH->Inhibited_Complex CA_Zn_H2O CA-Zn²⁺-H₂O CA_Zn_H2O->CA_Zn_OH Proton Shuttle H H⁺ CA_Zn_H2O->H HCO3->CA_Zn_H2O Bicarbonate Release Sulfonamide R-SO₂NH₂ Sulfonamide->Inhibited_Complex Competitive Binding

Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.

Comparative Performance: A Data-Driven Analysis

While direct comparative experimental data for N-cycloheptyl-4-methylbenzenesulfonamide is not extensively published, we can infer its potential performance based on structure-activity relationship (SAR) studies of related N-cycloalkyl-benzenesulfonamides.[7]

Inhibitor ClassRepresentative CompoundTarget Isoform(s)IC₅₀/Kᵢ (nM)Key Structural FeatureReference(s)
Traditional (Heterocyclic) AcetazolamidehCA I, II, IV, IX, XII12 - 2501,3,4-thiadiazole ring[3][8]
Traditional (Aromatic) SulfanilamidehCA II~250Unsubstituted phenyl ring[2]
Novel (N-cycloalkyl) N-cyclohexyl-4-methylbenzenesulfonamide (analog)Not specified, broad activity expectedData not available, predicted to have enhanced hydrophobic interactionsCyclohexyl group[9]
Novel (N-cycloalkyl) N-cyclopentyl-4-methylbenzenesulfonamide (analog)Not specified, broad activity expectedData not available, predicted to have enhanced hydrophobic interactionsCyclopentyl group[10]

Note: The inhibitory constants (IC₅₀/Kᵢ) can vary significantly based on the assay conditions.

The key hypothesis is that the larger cycloheptyl group will lead to a lower Kᵢ value (higher potency) against certain CA isoforms compared to traditional sulfonamides, particularly those with a more open and hydrophobic active site.

Experimental Protocols: A Guide to In-House Comparison

To facilitate a direct and objective comparison, the following detailed experimental protocols are provided.

Synthesis of N-cycloheptyl-4-methylbenzenesulfonamide

This protocol is adapted from established methods for the synthesis of related N-substituted sulfonamides.[4][9]

Materials:

  • 4-Methylbenzenesulfonyl chloride (tosyl chloride)

  • Cycloheptylamine

  • Triethylamine or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 4-methylbenzenesulfonyl chloride (1 equivalent) in DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve cycloheptylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in DCM.

  • Add the cycloheptylamine solution dropwise to the cooled 4-methylbenzenesulfonyl chloride solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure N-cycloheptyl-4-methylbenzenesulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow: Synthesis of N-cycloheptyl-4-methylbenzenesulfonamide

Start Start Dissolve_Tosyl_Chloride Dissolve Tosyl Chloride in DCM Start->Dissolve_Tosyl_Chloride Cool Cool to 0°C Dissolve_Tosyl_Chloride->Cool Prepare_Amine_Solution Prepare Cycloheptylamine/Base Solution Cool->Prepare_Amine_Solution Add_Amine_Solution Add Amine Solution Dropwise Prepare_Amine_Solution->Add_Amine_Solution Stir Stir at Room Temperature Add_Amine_Solution->Stir Workup Aqueous Workup (Water & Brine) Stir->Workup Dry_and_Concentrate Dry and Concentrate Workup->Dry_and_Concentrate Purify Column Chromatography Dry_and_Concentrate->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: Synthetic workflow for N-cycloheptyl-4-methylbenzenesulfonamide.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase and its inhibition.[2]

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA II)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)

  • p-Nitrophenyl acetate (pNPA) substrate solution

  • N-cycloheptyl-4-methylbenzenesulfonamide and traditional sulfonamide inhibitors (e.g., Acetazolamide) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, the carbonic anhydrase enzyme solution, and the inhibitor solutions to their respective wells. Include control wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).

  • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the pNPA substrate solution to all wells.

  • Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • Calculate the initial reaction rates (V₀) for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value for each compound.

Workflow: Carbonic Anhydrase Inhibition Assay

Start Start Prepare_Reagents Prepare Reagents and Inhibitor Dilutions Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Enzyme, Buffer, Inhibitor) Prepare_Reagents->Plate_Setup Incubate Incubate at Room Temperature Plate_Setup->Incubate Add_Substrate Add pNPA Substrate Incubate->Add_Substrate Measure_Absorbance Kinetic Measurement at 405 nm Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Determine_IC50 Determine IC₅₀ Values Calculate_Rates->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Conclusion and Future Directions

The exploration of novel sulfonamide derivatives like N-cycloheptyl-4-methylbenzenesulfonamide is a promising avenue for the development of more potent and selective carbonic anhydrase inhibitors. The rationale for its design is soundly based on established structure-activity relationships. While comprehensive comparative data is still emerging, the provided experimental framework allows for a direct and robust evaluation against traditional sulfonamide inhibitors. Future studies should focus on determining the inhibitory profile of N-cycloheptyl-4-methylbenzenesulfonamide against a panel of CA isoforms to ascertain its selectivity and to further elucidate the role of the cycloheptyl moiety in modulating biological activity.

References

  • Vertex AI Search. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • Taylor & Francis Online. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • PubMed. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Retrieved from [Link]

  • PMC. (2010). N-Cyclohexyl-4-methyl-N-propylbenzenesulfonamide. Retrieved from [Link]

  • PMC. (2009). N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Retrieved from [Link]

  • PubMed. (2020). Experimental Approaches to Identify Selective Picomolar Inhibitors for Carbonic Anhydrase IX. Retrieved from [Link]

  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]

  • PMC. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]

  • Frontiers. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

  • PMC. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-N-methyl-4-methylbenzamide. Retrieved from [Link]

  • PMC. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Retrieved from [Link]

  • IMR Press. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Retrieved from [Link]

  • MDPI. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • PMC. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Retrieved from [Link]

  • PubMed. (2018). 4-Substituted Benzenesulfonamides Incorporating Bi/Tricyclic Moieties Act as Potent and Isoform-Selective Carbonic Anhydrase II/IX Inhibitors. Retrieved from [Link]

  • European Journal of Chemistry. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Retrieved from [Link]

  • Semantic Scholar. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Retrieved from [Link]

  • MDPI. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopentyl-4-methylbenzene-1-sulfonamide. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-cycloheptyl-4-methylbenzenesulfonamide

Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The responsible management and disposal of chemical waste are not merely regulatory hurdles; they are foundational pillars of a safe laboratory and a commitment to environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-cycloheptyl-4-methylbenzenesulfonamide.

While exhaustive toxicological and environmental fate data for this specific compound are not thoroughly established, its structural components—a sulfonamide group and a cycloalkyl moiety—necessitate a cautious and proactive approach.[1] Drawing from established best practices for analogous sulfonamides and regulatory frameworks set by the Environmental Protection Agency (EPA), this document will equip you, our valued research partner, with the knowledge to manage this chemical waste stream with confidence and integrity.

Part 1: Hazard Assessment and Proactive Risk Mitigation

Causality of Precaution: The first step in any disposal protocol is a thorough understanding of the potential hazards. Based on data from structurally similar compounds, such as N-cyclopropyl-4-methylbenzenesulfonamide, we can anticipate a specific hazard profile. This proactive assessment is crucial for selecting the appropriate controls to protect laboratory personnel and ensure compliance.

Anticipated Hazard Profile

The following table summarizes the likely hazards associated with N-cycloheptyl-4-methylbenzenesulfonamide, based on GHS classifications for analogous compounds.[2]

Hazard ClassGHS Hazard StatementGHS PictogramRationale and Implication for Handling
Skin Irritation H315: Causes skin irritationIrritant (Exclamation Mark)Prolonged or repeated contact can cause redness and irritation. Impervious gloves are essential.
Eye Irritation H319: Causes serious eye irritationIrritant (Exclamation Mark)Direct contact can cause significant irritation or damage. Sealed safety goggles and/or a face shield are mandatory.[1]
Respiratory Irritation H335: May cause respiratory irritationIrritant (Exclamation Mark)Inhalation of dust or aerosols can irritate the respiratory tract. All handling must be done in a well-ventilated area, preferably a chemical fume hood.[1][3]
Essential Personal Protective Equipment (PPE) and Engineering Controls

Your primary defense against chemical exposure is a combination of appropriate PPE and engineering controls. The selection of this equipment is a direct response to the anticipated hazards.

Control TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste.[1]
Eye Protection Chemical safety goggles and/or face shieldTo protect eyes from dust, splashes, and aerosols.[1]
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Engineering Control Certified Chemical Fume HoodTo contain and exhaust dusts and aerosols, preventing inhalation.[3][4]

Part 2: Systematic Disposal Protocol: From Benchtop to Manifest

The disposal of N-cycloheptyl-4-methylbenzenesulfonamide must be treated as a hazardous waste stream.[3] Adherence to the Resource Conservation and Recovery Act (RCRA) is not optional; it is a legal requirement ensuring "cradle-to-grave" management of hazardous materials. The following protocol provides a self-validating system for compliant disposal.

Step 1: Waste Segregation at the Point of Generation

The Principle of Non-Contamination: The cardinal rule of chemical waste management is to never mix different waste streams.[3] Mixing can lead to dangerous chemical reactions, complicates disposal, and significantly increases costs. All materials contaminated with N-cycloheptyl-4-methylbenzenesulfonamide must be collected in a dedicated waste container.

cluster_materials Contaminated Materials cluster_containers Dedicated Hazardous Waste Containers start Waste Generation (N-cycloheptyl-4-methylbenzenesulfonamide) solid_waste Solid Waste (e.g., contaminated gloves, weigh paper, pipette tips) start->solid_waste Solid Material? liquid_waste Liquid Waste (e.g., rinsate, reaction residues) start->liquid_waste Liquid Material? solid_container Solid Hazardous Waste Container solid_waste->solid_container liquid_container Liquid Hazardous Waste Container liquid_waste->liquid_container end_process Label Container & Store in Satellite Accumulation Area solid_container->end_process liquid_container->end_process

Caption: Waste segregation workflow for N-cycloheptyl-4-methylbenzenesulfonamide.

Step 2: Containerization and Labeling

The integrity and labeling of your waste container are critical for safety and compliance.

  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) container that is in good condition, free of leaks, and has a secure, screw-top lid.[3]

  • Affix a Hazardous Waste Label: The container must be clearly labeled as soon as the first drop of waste is added.[5] The label must include:

    • The words "Hazardous Waste" [3][5]

    • The full chemical name: "N-cycloheptyl-4-methylbenzenesulfonamide" (no formulas or abbreviations)[5]

    • A list of all contents by percentage.

    • The appropriate hazard warnings/pictograms (Irritant).

    • The accumulation start date (the date the first waste is added).

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated "Satellite Accumulation Area" near the point of generation and under the control of laboratory personnel.[5][6]

  • Location: The area must be away from drains and incompatible materials.[1][5]

  • Segregation: Store containers according to hazard class (e.g., keep away from strong oxidizing agents).[6]

  • Containment: Keep the container lid securely closed at all times, except when adding waste.[5] Do not leave a funnel in the container.[5]

Step 4: Arranging for Professional Disposal

Under no circumstances should N-cycloheptyl-4-methylbenzenesulfonamide or its containers be disposed of in the regular trash or down the drain.[1][3]

  • Contact Professionals: Your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service must handle the final disposal.[1][3]

  • Provide Information: Furnish the disposal company with the chemical name and any available safety information to ensure it is transported and disposed of correctly.

  • Documentation: Retain all manifests and paperwork provided by the waste contractor. This documentation is your proof of compliant disposal.[7]

Part 3: Emergency Procedures for Unplanned Releases

Even with meticulous planning, spills can occur. A prepared response is key to mitigating risk.

Small Spill Cleanup Protocol

This protocol is adapted from guidelines for similar solid chemicals.[8]

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated and remove all ignition sources.

  • Don PPE: Wear the full PPE detailed in Part 1 (gloves, goggles, lab coat).

  • Dampen the Material: Gently dampen the spilled solid with 60-70% ethanol to prevent dust from becoming airborne.[8]

  • Collect and Containerize: Carefully sweep or scoop the dampened material into your designated hazardous waste container.[1]

  • Final Decontamination: Use absorbent paper dampened with 60-70% ethanol to wipe the spill area.[8] Place the used absorbent paper into a sealed, vapor-tight plastic bag for disposal in the hazardous waste container.[8]

  • Wash Area: Wash the spill surface with soap and water.[8] Collect this cleaning solution as hazardous waste.

First Aid Measures
Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[9][10]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[8][10]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[10][11]

Part 4: Decontamination of Equipment and Containers

Any reusable labware (e.g., glassware, spatulas) that has come into contact with the compound must be thoroughly decontaminated.

  • Triple-Rinse Procedure: Rinse the equipment three times with a suitable solvent (e.g., ethanol or acetone).[3][6]

  • Collect Rinsate: The first rinse, and subsequent rinses if heavily contaminated, must be collected as liquid hazardous waste.[3]

  • Final Wash: After the solvent rinse, wash the equipment with soap and water.

  • Empty Containers: The original product container is considered hazardous waste even when "empty." It must be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be disposed of or recycled according to your institution's policy.[3][6]

Conclusion

The proper disposal of N-cycloheptyl-4-methylbenzenesulfonamide is a critical responsibility for all laboratory professionals. By understanding the compound's potential hazards, utilizing appropriate protective equipment, and adhering to a systematic, compliant disposal protocol, you actively contribute to a culture of safety and environmental responsibility. This guide serves as your partner in that effort, providing the technical detail and procedural clarity necessary to manage this waste stream with expertise.

References

  • Safety Data Sheet - Angene Chemical. (2025, February 17).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • 安全データシート (Safety Data Sheet). (n.d.). Retrieved from a Japanese chemical supplier website.
  • N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE - CAMEO Chemicals. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • N-cyclopropyl-4-methylbenzene-1-sulfonamide | C10H13NO2S | CID 4190095 - PubChem. (n.d.).
  • Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole - Benchchem. (n.d.).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, June 4).
  • Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.).
  • Hazardous Waste Disposal Procedures - Environmental Health and Safety. (n.d.).
  • Hazardous Waste - Overview | Occupational Safety and Health Administration. (n.d.).
  • Hazardous Waste - Standards | Occupational Safety and Health Administration. (n.d.).
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council. (n.d.).
  • OSHA Chemical Storage Requirements [2025 Guide]. (n.d.).
  • 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration. (n.d.).

Sources

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